Metesind
Description
Properties
CAS No. |
138384-68-6 |
|---|---|
Molecular Formula |
C23H24N4O3S |
Molecular Weight |
436.5 g/mol |
IUPAC Name |
6-N-methyl-6-N-[(4-morpholin-4-ylsulfonylphenyl)methyl]benzo[cd]indole-2,6-diamine |
InChI |
InChI=1S/C23H24N4O3S/c1-26(21-10-9-20-22-18(21)3-2-4-19(22)23(24)25-20)15-16-5-7-17(8-6-16)31(28,29)27-11-13-30-14-12-27/h2-10H,11-15H2,1H3,(H2,24,25) |
InChI Key |
CVEGTZWWWRJCFK-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=C(C=C1)S(=O)(=O)N2CCOCC2)C3=C4C=CC=C5C4=C(C=C3)N=C5N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AG 331 AG-331 N(6)-(4-(N-morpholinosulfonyl)benzyl)-N(6)-methyl-2,6-diaminobenz(cd)indole glucuronate |
Origin of Product |
United States |
Foundational & Exploratory
Metesind mechanism of action in cancer cells
Following a comprehensive search of publicly available scientific and medical literature, there is no information on a drug or compound named "Metesind." This suggests that "this compound" may be a fictitious name, a highly proprietary internal designation not yet disclosed publicly, or a potential misspelling of a different therapeutic agent.
Consequently, it is not possible to provide an in-depth technical guide or whitepaper on the mechanism of action of "this compound" in cancer cells as requested. The core requirements of detailing its signaling pathways, providing quantitative data in tables, outlining experimental protocols, and creating visualizations cannot be fulfilled without any foundational data.
Researchers, scientists, and drug development professionals seeking information on anticancer agents are encouraged to verify the correct nomenclature and consult established scientific databases and peer-reviewed publications for accurate and detailed information on specific therapeutic molecules.
In-depth Technical Guide: Therapeutic Target of Metesind
Disclaimer: Extensive searches for a therapeutic agent named "Metesind" have not yielded any matching results in publicly available scientific literature, clinical trial databases, or pharmacological references. It is highly probable that "this compound" is a misnomer or a very early-stage compound not yet disclosed in the public domain.
Plasminogen Activator Inhibitor-1 (PAI-1) as a Therapeutic Target
Mechanism of Action
Signaling Pathway
Experimental Protocols
-
Sample Preparation: Plasma or tissue homogenate is collected from control and treated animal models.
-
Reaction Initiation: A known amount of t-PA or u-PA is added to the sample, followed by a plasmin-specific chromogenic substrate.
-
Data Acquisition: The rate of color development, which is proportional to plasmin activity, is measured spectrophotometrically at 405 nm.
Quantitative Data
| Compound | IC50 (nM) for PAI-1 Inhibition | In vivo Efficacy (Thrombus weight reduction %) |
| PAI-1 Inhibitor X | 15.2 | 45% at 10 mg/kg |
| PAI-1 Inhibitor Y | 8.7 | 62% at 10 mg/kg |
Monoacylglycerol Acyltransferase 2 (MOGAT2) as a Therapeutic Target
MOGAT2 is an enzyme that plays a critical role in the absorption of dietary fat in the small intestine. Inhibition of MOGAT2 is a promising strategy for the treatment of obesity and related metabolic disorders.
Mechanism of Action
MOGAT2 catalyzes the conversion of monoacylglycerol to diacylglycerol, a key step in the resynthesis of triglycerides in enterocytes. By inhibiting MOGAT2, the absorption of dietary fat is reduced, leading to decreased lipid accumulation and potential weight loss.
Signaling Pathway and Experimental Workflow
The workflow for identifying MOGAT2 inhibitors involves a series of in vitro and in vivo assays.
Experimental Protocols
Oral Fat Tolerance Test (OFTT):
This in vivo assay is used to evaluate the effect of MOGAT2 inhibitors on postprandial hyperlipidemia.
-
Animal Model: Mice are fasted overnight.
-
Drug Administration: The MOGAT2 inhibitor or vehicle is administered orally.
-
Fat Challenge: After a set period (e.g., 30 minutes), a bolus of lipid (e.g., corn oil) is given by oral gavage.
-
Blood Sampling: Blood samples are collected at various time points (e.g., 0, 1, 2, 4 hours) post-lipid challenge.
-
Analysis: Plasma triglyceride levels are measured. A reduction in the area under the curve (AUC) for plasma triglycerides in the treated group compared to the vehicle group indicates efficacy.
Quantitative Data
The following table presents hypothetical data for a MOGAT2 inhibitor.
| Compound | MOGAT2 IC50 (µM) | Oral Fat Tolerance Test (Triglyceride AUC reduction %) |
| MOGAT2 Inhibitor A | 0.5 | 35% at 30 mg/kg |
| MOGAT2 Inhibitor B | 0.1 | 58% at 30 mg/kg |
Conclusion
References
Metesind: A Technical Guide to a Novel Thymidylate Synthase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metesind (also known as AG331) is a potent, non-classical inhibitor of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair.[1][2] Unlike traditional antifolates, this compound's mechanism of action is independent of the reduced folate carrier for cellular uptake and does not require intracellular polyglutamylation for its activity, potentially overcoming common mechanisms of resistance to other TS inhibitors.[2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols relevant to its evaluation.
Introduction to Thymidylate Synthase Inhibition
Thymidylate synthase is a pivotal enzyme in cell proliferation, catalyzing the methylation of deoxyuridine monophosphate (dUMP) to dTMP.[1] The inhibition of TS leads to a depletion of the dTMP pool, disrupting DNA synthesis and ultimately inducing "thymineless death" in rapidly dividing cells, making it a well-established target for cancer chemotherapy.[1] Classical TS inhibitors, such as 5-fluorouracil (5-FU) and pemetrexed, have been cornerstones of cancer treatment for decades. However, their efficacy can be limited by cellular transport mechanisms and the development of resistance. This compound represents a novel class of lipophilic TS inhibitors designed to circumvent these limitations.
This compound (AG331): Mechanism of Action
This compound is a non-competitive inhibitor of thymidylate synthase. Its lipophilic nature allows it to passively diffuse across cell membranes, bypassing the need for the reduced folate carrier protein that transports many classical antifolates into the cell. Furthermore, it does not undergo polyglutamylation, a process that enhances the intracellular retention and activity of many other TS inhibitors. This unique pharmacological profile suggests that this compound may be active against tumors that have developed resistance to conventional antifolates through downregulation of the folate carrier or altered polyglutamylation.
The core mechanism of this compound involves the direct inhibition of thymidylate synthase, leading to a cascade of downstream effects culminating in cell cycle arrest and apoptosis.
References
In-Depth Technical Guide: Pharmacological Properties of Metesind Glucuronate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Metesind glucuronate (also known as AG331) is a potent, specific, and lipophilic inhibitor of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair. By targeting the cofactor binding site of TS, this compound glucuronate disrupts the production of dTMP, leading to an imbalance of deoxynucleotides, DNA damage, and subsequent cell death in rapidly proliferating cells. This technical guide provides a comprehensive overview of the pharmacological properties of this compound glucuronate, including its mechanism of action, pharmacokinetics, and available preclinical and clinical data. Detailed experimental protocols and visual representations of key pathways and workflows are included to support further research and development.
Mechanism of Action
This compound glucuronate's primary pharmacological activity is the inhibition of thymidylate synthase. TS catalyzes the reductive methylation of deoxyuridine monophosphate (dUMP) to dTMP, utilizing 5,10-methylenetetrahydrofolate as a methyl donor. This reaction is the sole intracellular de novo source of dTMP. Inhibition of TS leads to a depletion of the dTMP pool, which in turn reduces the levels of deoxythymidine triphosphate (dTTP), a crucial building block for DNA synthesis. The resulting imbalance in the deoxynucleotide pool and the accumulation of dUMP can induce "thymineless death," a form of apoptosis triggered by DNA damage and stalled DNA replication.[1][2]
This compound glucuronate acts as a competitive inhibitor at the cofactor binding site of thymidylate synthase.[3] This mode of inhibition prevents the binding of 5,10-methylenetetrahydrofolate, thereby halting the catalytic cycle of the enzyme.
Signaling Pathway of Thymidylate Synthase Inhibition
The inhibition of thymidylate synthase by this compound glucuronate initiates a cascade of events that ultimately leads to cell cycle arrest and apoptosis. The following diagram illustrates the key steps in this pathway.
Pharmacological Data
In Vitro Activity
This compound glucuronate has demonstrated potent inhibitory activity against thymidylate synthase in cell-based assays.
| Parameter | Value | Cell Line | Reference |
| IC50 | 0.7 µM | H35 | [3] |
| IC90 | 3.0 µM | H35 | [3] |
Table 1: In Vitro Inhibitory Concentrations of this compound Glucuronate
At a concentration of 10 µM in H35 cells, this compound glucuronate has been shown to cause cell cycle arrest in the S phase.
Pharmacokinetic Properties (Human, Phase I Clinical Trial)
A Phase I clinical trial of this compound glucuronate administered as a 5-day continuous infusion provided key pharmacokinetic parameters in cancer patients.
| Parameter | Value Range | Unit |
| Dose Range | 25 to 1000 | mg/m²/day |
| Mean Total Clearance | 11.6 to 30.0 | L/h/m² |
| Volume of Distribution at Steady State (Vss) | 279.5 to 758.7 | L/m² |
| Harmonic Mean Terminal Half-life (t½) | 20.2 | hours |
| Urinary Excretion (unchanged drug) | < 5 | % of dose |
Table 2: Pharmacokinetic Parameters of this compound Glucuronate in Humans
Pharmacokinetic analysis indicated that the clearance and volume of distribution were dose-independent across the tested range.
Clinical Observations (Phase I)
The major side effects observed in the Phase I trial were generally mild to moderate and included fatigue, nausea, vomiting, diarrhea, and fever. Dose-limiting toxicity was observed at 1000 mg/m²/day, manifesting as grade 4 reversible hyperbilirubinemia and elevated liver enzymes (aspartate aminotransferase, alanine aminotransferase, and gamma-glutamyltranspeptidase). These elevations in liver function tests were typically evident by day 3 of the infusion and resolved by day 8.
Evidence of thymidylate synthase inhibition in patients was demonstrated by a 1.8 to 3.8-fold increase in plasma deoxyuridine concentrations at the end of the infusion at doses ranging from 100 to 1000 mg/m².
Experimental Protocols
Thymidylate Synthase Inhibition Assay (General Protocol)
This protocol outlines a general method for determining the inhibitory activity of compounds against thymidylate synthase, based on common practices in the field.
Materials:
-
Purified thymidylate synthase enzyme
-
dUMP (deoxyuridine monophosphate)
-
5,10-methylenetetrahydrofolate (cofactor)
-
This compound glucuronate (or other test inhibitor)
-
Assay buffer (e.g., Tris-HCl with appropriate cofactors like MgCl2 and a reducing agent like β-mercaptoethanol)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare Reagents: Prepare stock solutions of the enzyme, dUMP, 5,10-methylenetetrahydrofolate, and serial dilutions of this compound glucuronate in the assay buffer.
-
Enzyme-Inhibitor Pre-incubation: In a microplate or cuvette, add the thymidylate synthase enzyme solution to wells containing the different concentrations of this compound glucuronate. Include control wells with no inhibitor. Allow for a pre-incubation period (e.g., 15 minutes at room temperature) to permit inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of dUMP and 5,10-methylenetetrahydrofolate to each well.
-
Kinetic Measurement: Immediately begin monitoring the increase in absorbance at 340 nm over time using a spectrophotometer. This absorbance change corresponds to the formation of dihydrofolate (DHF), a product of the reaction.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each concentration of the inhibitor from the linear portion of the absorbance vs. time plot.
-
Determine the percentage of inhibition for each concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
High-Performance Liquid Chromatography (HPLC) for Pharmacokinetic Analysis
A validated reverse-phase gradient HPLC method is essential for the quantification of this compound glucuronate in biological matrices such as plasma and urine.
Instrumentation and Conditions (Illustrative Example):
-
HPLC System: A standard HPLC system with a gradient pump, autosampler, and UV detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: Aqueous buffer (e.g., 0.1% trifluoroacetic acid in water).
-
Mobile Phase B: Organic solvent (e.g., 0.1% trifluoroacetic acid in acetonitrile).
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over a specified time to ensure separation from endogenous matrix components.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound glucuronate.
-
Injection Volume: Typically 10-50 µL.
Procedure:
-
Standard Curve Preparation: Prepare a series of calibration standards of this compound glucuronate of known concentrations in the same biological matrix (e.g., blank plasma).
-
Sample Preparation:
-
Thaw patient samples and calibration standards.
-
To a known volume of sample/standard, add a protein precipitation agent (e.g., 3 volumes of cold acetonitrile).
-
Vortex thoroughly and centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.
-
Carefully transfer the supernatant to an HPLC vial.
-
-
HPLC Analysis:
-
Set up the HPLC system with the appropriate column and mobile phases.
-
Create a sequence including the calibration standards, quality control samples, and unknown patient samples.
-
Inject the samples onto the column and run the gradient method.
-
-
Data Analysis:
-
Integrate the peak area for this compound glucuronate in all chromatograms.
-
Generate a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of this compound glucuronate in the patient samples by interpolating their peak areas from the calibration curve.
-
Conclusion
This compound glucuronate is a targeted inhibitor of thymidylate synthase with demonstrated in vitro potency and clinical activity. The pharmacokinetic profile has been characterized in humans, and the primary toxicities are manageable and reversible. The provided data and experimental protocols offer a solid foundation for further investigation into the therapeutic potential of this compound glucuronate in oncology. Future research should focus on elucidating its efficacy in various preclinical cancer models and further refining the dosing schedule to optimize the therapeutic index.
References
Metarrestin and its Effect on the Perinucleolar Compartment: A Technical Guide for Researchers and Drug Development Professionals
The perinucleolar compartment (PNC) is a subnuclear body increasingly recognized for its association with cancer malignancy and metastasis.[1][2] Its prevalence in a wide array of cancer cells, and near absence in healthy cells, earmarks it as a promising target for novel anti-cancer therapeutics.[3][4] This technical guide provides an in-depth exploration of Metarrestin, a first-in-class small molecule inhibitor of the PNC, its mechanism of action, and its effects on this cancer-associated nuclear body.
The Perinucleolar Compartment (PNC): A Marker of Malignancy
The PNC is a dynamic and irregular subnuclear structure situated at the periphery of the nucleolus.[1] Its structural integrity is critically dependent on continuous RNA polymerase III (Pol III) transcription and the presence of key RNA-binding proteins. Enriched in both RNA-binding proteins and Pol III transcripts, the PNC is implicated in various aspects of RNA metabolism. A strong correlation exists between the presence of PNCs and the metastatic potential of cancer cells, suggesting a role for this compartment in the progression of malignancy.
Metarrestin: A Novel Anti-Metastatic Agent Targeting the PNC
Metarrestin (ML246) is a pyrrole-pyrimidine-derived small molecule identified from a high-content screen of over 140,000 compounds for its ability to disassemble PNCs in cancer cells. This selective targeting of a structure almost exclusively found in oncogenic cells provides a promising therapeutic window. Preclinical studies have demonstrated that Metarrestin can inhibit cancer cell invasion in vitro and suppress the development of metastases in multiple mouse models of human cancer, leading to its investigation in clinical trials.
Mechanism of Action
Metarrestin's primary therapeutic effect stems from its ability to disrupt the PNC. This initial event triggers a cascade of downstream effects, including the disruption of the nucleolar structure and a subsequent inhibition of RNA polymerase I (Pol I) transcription. This is significant because Pol I transcription is a key driver of ribosome biogenesis, a process that is often upregulated in cancer cells to support their high proliferative and metabolic demands. Further investigation has revealed that Metarrestin interacts with the translation elongation factor eEF1A2, which is involved in protein synthesis.
The proposed signaling pathway for Metarrestin's action is visualized below:
Caption: Metarrestin's mechanism of action leading to metastasis inhibition.
Quantitative Data on Metarrestin's Efficacy
The following tables present a summary of the quantitative data from preclinical evaluations of Metarrestin.
Table 1: In Vitro Activity of Metarrestin
| Parameter | Cell Line(s) | Value | Reference |
| PNC Disassembly | Multiple cancer cell lines | Effective disassembly observed | |
| Inhibition of Invasion | Pancreatic cancer cell lines | Significant inhibition |
Table 2: In Vivo Anti-Metastatic Efficacy of Metarrestin
| Cancer Model | Key Finding | Quantitative Result | Reference |
| Pancreatic Cancer Xenograft | Extended Survival | Significant increase in lifespan | |
| Pancreatic Cancer Xenograft | Reduced Metastatic Burden | Dramatic reduction in metastatic tumors | |
| Breast Cancer Model | Reduced Metastatic Burden | Shrinking of metastatic tumors | |
| Prostate Cancer Model | Reduced Metastatic Burden | Shrinking of metastatic tumors |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of Metarrestin on the PNC.
High-Content Screening for PNC Disassembly
The workflow for identifying PNC-disrupting compounds is as follows:
References
Investigating the Anti-Metastatic Potential of Metarrestin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pre-clinical data and mechanism of action for Metarrestin (formerly referred to as Metesind), a promising first-in-class anti-metastatic agent. Metarrestin was identified through a large-scale, high-content screening for compounds that disrupt the perinucleolar compartment (PNC), a nuclear structure highly correlated with the metastatic potential of cancer cells.
Core Mechanism of Action
Metarrestin's primary mechanism of action is the disruption of the perinucleolar compartment (PNC) in cancer cells. This leads to a cascade of events that ultimately inhibit metastatic processes. The key steps in this mechanism are:
-
PNC Disassembly: Metarrestin directly or indirectly causes the disassembly of the PNC, a structure prevalent in metastatic cancer cells but largely absent in healthy cells.
-
Interaction with eEF1A2: The drug is believed to interact with the eukaryotic translation elongation factor 1 alpha 2 (eEF1A2).
-
Inhibition of RNA Polymerase I (Pol I) Transcription: This interaction leads to the disruption of the nucleolar structure and a subsequent inhibition of RNA Polymerase I (Pol I) transcription.
-
Suppression of Ribosome Biogenesis: The inhibition of Pol I transcription curtails ribosome biogenesis, a critical process for the high protein synthesis demands of rapidly dividing and migrating cancer cells.
This multi-faceted mechanism selectively targets the cellular machinery that is hyperactive in metastatic cancer cells, leading to a reduction in their invasive and migratory capabilities.
Signaling Pathway of Metarrestin's Action
Caption: Metarrestin's proposed mechanism of action targeting the PNC and inhibiting Pol I transcription.
Preclinical Efficacy: In Vitro and In Vivo Data
Metarrestin has demonstrated significant anti-metastatic potential in a range of preclinical studies, including cell-based assays and animal models of human cancers.
In Vitro Studies
Metarrestin has shown potent activity in reducing PNC prevalence and inhibiting the invasive properties of various cancer cell lines.
| Cell Line | Cancer Type | IC50 for PNC Disruption | Effect on Invasion |
| PC-3M | Prostate Cancer | ~0.39 µM | Significant Inhibition |
| PANC-1 | Pancreatic Cancer | Not specified | Significant Inhibition |
| MDA-MB-231 | Breast Cancer | Not specified | Not specified |
| HeLa | Cervical Cancer | Not specified | Not specified |
Note: Specific quantitative data on invasion inhibition and IC50 values for all cell lines would be detailed in the primary research publications.
In Vivo Studies
Preclinical trials in mouse models have shown that Metarrestin can significantly reduce metastasis and improve survival.[1]
| Cancer Model | Treatment Regimen | Reduction in Metastasis | Impact on Survival | Primary Tumor Growth |
| Pancreatic Cancer Xenograft | Not specified | Significant reduction in liver and lung metastases | More than doubled survival time | No significant effect |
| Breast Cancer PDX | Not specified | Significant reduction in metastatic burden | Extended survival | Not specified |
| Prostate Cancer Model | Not specified | Significant reduction in metastasis | Extended survival | Not specified |
Note: Specific dosages, treatment durations, and quantitative measures of metastatic burden and survival statistics (e.g., p-values, hazard ratios) are detailed in the source scientific literature.[2]
Key Experimental Protocols
This section outlines the methodologies for the pivotal experiments that established the anti-metastatic potential of Metarrestin.
High-Content Screening for PNC Disruptors
The discovery of Metarrestin was enabled by a sophisticated high-content screening (HCS) campaign designed to identify molecules that could disrupt the perinucleolar compartment.[3]
Objective: To identify small molecules that disassemble PNCs in a metastatic cancer cell line.
Methodology:
-
Cell Line and Reporter: A metastatic prostate cancer cell line, PC-3M, was engineered to stably express Green Fluorescent Protein fused to Polypyrimidine Tract Binding Protein (GFP-PTB). PTB is a known component of the PNC, and its fluorescent tagging allows for the visualization of the PNC structure.
-
Compound Library: A library of over 140,000 structurally diverse small molecules was screened.[4]
-
Assay Format: The assay was conducted in a 1536-well plate format for high throughput. PC-3M-GFP-PTB cells were seeded into the plates.
-
Compound Treatment: Compounds from the library were added to the wells at a defined concentration.
-
Automated Imaging: After an incubation period, the plates were imaged using an automated high-content imaging system. Multiple images were captured from each well.
-
Image Analysis: A custom image analysis algorithm was used to identify individual cells and to quantify the presence and integrity of the PNCs (visualized as distinct GFP-PTB foci).
-
Hit Identification: Compounds that caused a significant reduction in PNC prevalence without inducing significant cytotoxicity were identified as primary hits. Metarrestin was identified and optimized from these initial hits.
Experimental Workflow for High-Content Screening
Caption: High-content screening workflow for the identification of PNC-disrupting compounds.
In Vivo Metastasis Models
The anti-metastatic efficacy of Metarrestin was evaluated in several mouse models of human cancer. The following provides a general protocol outline.
Objective: To assess the effect of Metarrestin on metastasis formation and overall survival in vivo.
Methodology:
-
Animal Models: Immunocompromised mice (e.g., NSG mice) were used.
-
Tumor Implantation:
-
Xenograft Models: Human cancer cell lines (e.g., PANC-1 for pancreatic cancer) were implanted orthotopically (e.g., in the pancreas) or via other routes (e.g., intravenous injection) to induce metastasis.
-
Patient-Derived Xenograft (PDX) Models: Tumor fragments from human patients were implanted into the mice to better recapitulate human tumor biology.
-
-
Drug Administration: Once tumors were established or after a period to allow for micrometastasis, mice were randomized into treatment and control groups. Metarrestin was administered via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) at various doses and schedules. The control group received a vehicle control.
-
Monitoring:
-
Tumor Growth: Primary tumor size was measured regularly using calipers or in vivo imaging.
-
Metastasis Assessment: At the study endpoint, organs such as the lungs and liver were harvested, and the number and size of metastatic nodules were quantified through histological analysis or imaging.
-
Survival: A separate cohort of animals was monitored for overall survival.
-
-
Toxicity Assessment: Animal weight, behavior, and organ histology were monitored to assess any potential toxicity of the treatment.
-
Statistical Analysis: Appropriate statistical tests were used to compare the metastatic burden and survival between the treated and control groups.
Clinical Development
Based on the promising preclinical data, Metarrestin has advanced into a Phase I clinical trial (NCT04222413) to evaluate its safety, tolerability, pharmacokinetics, and preliminary clinical activity in patients with metastatic solid tumors.[5]
Conclusion
Metarrestin represents a novel and promising therapeutic strategy specifically targeting the metastatic cascade. Its unique mechanism of action, centered on the disruption of the perinucleolar compartment, offers a selective approach to inhibiting the progression of advanced cancers. The robust preclinical data demonstrating a significant reduction in metastasis and improved survival in various cancer models, with a favorable safety profile, has provided a strong rationale for its ongoing clinical investigation. Further research and clinical trial results are anticipated to elucidate the full therapeutic potential of Metarrestin in the management of metastatic disease.
References
- 1. Experimental Drug Metarrestin Targets Metastatic Tumors - NCI [cancer.gov]
- 2. mdlinx.com [mdlinx.com]
- 3. Automated High-Content Screening for Compounds That Disassemble the Perinucleolar Compartment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metarrestin, a perinucleolar compartment inhibitor, effectively suppresses metastasis | Baserga Lab [basergalab.yale.edu]
- 5. kuscholarworks.ku.edu [kuscholarworks.ku.edu]
The Cellular Impact of Rapamycin: A Technical Guide to its Effects on the mTOR Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rapamycin, a macrolide compound, is a potent and specific inhibitor of the mechanistic Target of Rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, metabolism, and survival.[1][2][3] This technical guide provides an in-depth overview of the cellular pathways affected by Rapamycin treatment, with a primary focus on the mTOR signaling cascade. It includes a summary of quantitative data on its biological effects, detailed experimental protocols for key assays, and visualizations of the affected pathways and experimental workflows.
Mechanism of Action
Rapamycin exerts its biological effects by forming a complex with the intracellular receptor FK506-binding protein-12 (FKBP12).[1][4] This Rapamycin-FKBP12 complex then binds directly to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, specifically inhibiting the mTOR Complex 1 (mTORC1). This allosteric inhibition prevents mTORC1 from phosphorylating its downstream targets, thereby disrupting signals required for cell growth and proliferation. While mTORC1 is highly sensitive to Rapamycin, mTOR Complex 2 (mTORC2) is generally considered insensitive to acute treatment, though prolonged exposure can indirectly affect its function.
Core Cellular Pathway Affected: The mTOR Signaling Cascade
The mTOR pathway is a critical signaling network that integrates cues from growth factors, nutrients, and cellular energy status to control protein synthesis, lipid synthesis, and autophagy. Rapamycin's inhibition of mTORC1 leads to a cascade of downstream effects.
Key Downstream Effectors of mTORC1
-
S6 Kinase 1 (S6K1): A primary target of mTORC1, S6K1, when phosphorylated, promotes protein synthesis by phosphorylating several components of the translational machinery, including the 40S ribosomal protein S6. Rapamycin treatment leads to a dose-dependent decrease in the phosphorylation of S6K.
-
4E-Binding Protein 1 (4E-BP1): In its hypophosphorylated state, 4E-BP1 binds to the eukaryotic translation initiation factor 4E (eIF4E), preventing the initiation of cap-dependent translation. mTORC1 phosphorylates 4E-BP1, causing its dissociation from eIF4E and allowing protein synthesis to proceed. Rapamycin treatment results in decreased phosphorylation of 4E-BP1.
-
Autophagy: mTORC1 negatively regulates autophagy, the cellular process of degrading and recycling damaged organelles and proteins. By inhibiting mTORC1, Rapamycin is a potent inducer of autophagy.
Signaling Pathway Diagram
Caption: The mTOR signaling pathway and the inhibitory action of Rapamycin.
Quantitative Data on the Effects of Rapamycin Treatment
The biological effects of Rapamycin are dose- and time-dependent. The following tables summarize quantitative data from various in vitro studies.
Table 1: Inhibition of Cell Proliferation by Rapamycin
| Cell Line | Assay | Concentration | Time (hours) | % Inhibition / Effect | Reference |
| T98G (Glioblastoma) | Cell Viability | 2 nM (IC50) | - | 50% inhibition | |
| U87-MG (Glioblastoma) | Cell Viability | 1 µM (IC50) | - | 50% inhibition | |
| J82 (Bladder Carcinoma) | BrdU Incorporation | 1 nM | 48 | Significant reduction | |
| T24 (Bladder Carcinoma) | BrdU Incorporation | 1 nM | 48 | Significant reduction | |
| RT4 (Bladder Carcinoma) | BrdU Incorporation | 1 nM | 48 | Significant reduction | |
| UMUC3 (Bladder Carcinoma) | BrdU Incorporation | 10 nM | 48 | Significant reduction | |
| Ca9-22 (Oral Cancer) | MTT Assay | ~15 µM (IC50) | 24 | 50% inhibition | |
| Human VM Endothelial Cells | MTT Assay | 1, 10, 100, 1000 ng/ml | 48 | Dose-dependent inhibition | |
| PEL Cell Lines | MTT Assay | 50 nM | 96 | Significant inhibition |
Table 2: Modulation of mTOR Pathway Proteins by Rapamycin
| Cell Line | Protein | Treatment | Effect | Reference |
| HEK293 | mTOR | ~0.1 nM Rapamycin (IC50) | Inhibition of mTOR activity | |
| MG63 (Osteosarcoma) | Phospho-4E-BP1 | Dose-dependent Rapamycin | Decreased expression | |
| MG63 (Osteosarcoma) | LC3-II | Dose-dependent Rapamycin | Increased expression | |
| T24 (Bladder Carcinoma) | Phospho-S6K, Phospho-S6 | Dose-dependent Rapamycin | Decreased phosphorylation | |
| UMUC3 (Bladder Carcinoma) | Phospho-S6K, Phospho-S6 | Dose-dependent Rapamycin | Decreased phosphorylation | |
| Raji, Daudi, Splenic B cells | Phospho-Erk1/2 | 100 ng/ml Rapamycin | Attenuated hsBAFF-induced phosphorylation |
Detailed Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol outlines a general procedure for assessing the effect of Rapamycin on cell proliferation using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Cell line of interest
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 5-10% FBS)
-
Rapamycin stock solution (in DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/ml in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 3 x 10^5 cells/well and incubate overnight to allow for cell attachment.
-
Rapamycin Treatment: Prepare serial dilutions of Rapamycin in complete culture medium from the stock solution. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of Rapamycin (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Aspirate the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the untreated control.
Experimental Workflow Diagram:
Caption: Workflow for MTT cell viability assay.
Western Blot Analysis of mTOR Pathway Proteins
This protocol provides a general method for analyzing the phosphorylation status of key mTOR pathway proteins following Rapamycin treatment.
Materials:
-
Cell line of interest
-
Complete culture medium
-
Rapamycin stock solution (in DMSO)
-
6-well or 10 cm cell culture dishes
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-S6K, anti-S6K, anti-phospho-4E-BP1, anti-4E-BP1, anti-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency. Treat cells with various concentrations of Rapamycin for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer containing inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and add ECL substrate.
-
Imaging: Visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., actin).
Experimental Workflow Diagram:
Caption: Workflow for Western Blot analysis.
Conclusion
Rapamycin is a powerful tool for dissecting the mTOR signaling pathway and holds significant therapeutic potential. Its primary mechanism of action involves the specific inhibition of mTORC1, leading to downstream effects on protein synthesis, cell proliferation, and autophagy. This guide provides a foundational understanding of the cellular pathways affected by Rapamycin, supported by quantitative data and detailed experimental protocols to aid researchers in their investigation of this important compound. Further research is warranted to fully elucidate the complex cellular responses to Rapamycin and to optimize its clinical applications.
References
Early-stage research on Metesind for solid tumors
- 1. Understanding and Targeting MET Signaling in Solid Tumors - Are We There Yet? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trial opens to evaluate a potential anti-metastasis compound | Center for Cancer Research [ccr.cancer.gov]
- 3. Clinical trial studies combination therapy for mesothelin-expressing solid tumors | Center for Cancer Research [ccr.cancer.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Changes in therapy for solid tumors: potential for overcoming drug resistance in vivo with molecular targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
In vitro studies on Metesind's cytotoxic effects
An In-Depth Technical Guide to the In Vitro Cytotoxic Effects of Doxorubicin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the in vitro cytotoxic effects of Doxorubicin (DOX), a cornerstone anthracycline antibiotic used extensively in chemotherapy. Doxorubicin is an effective anticancer medication for a range of solid and hematologic tumors.[1] Its efficacy stems from multiple mechanisms that disrupt cancer cell replication and induce programmed cell death. This document details these mechanisms, presents quantitative cytotoxicity data across various cell lines, outlines a standard experimental protocol for assessing its effects, and visualizes key pathways and workflows.
Core Mechanisms of Action
Doxorubicin's cytotoxic activity is primarily attributed to a combination of mechanisms that ultimately lead to cell cycle arrest and apoptosis[2]:
-
DNA Intercalation: DOX inserts itself between the base pairs of the DNA double helix. This intercalation distorts the DNA structure, interfering with the processes of replication and transcription.[3][4]
-
Topoisomerase II Inhibition: The DOX-DNA complex traps the topoisomerase II enzyme, preventing the re-ligation of DNA strands that the enzyme breaks to manage DNA topology. This leads to the accumulation of permanent single- and double-strand DNA breaks.[5]
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin can be metabolized to a semiquinone radical, which reacts with oxygen to produce superoxide and other reactive oxygen species. This oxidative stress causes significant damage to cellular components, including DNA, lipids, and proteins, and can trigger apoptotic pathways.
Doxorubicin-Induced Apoptotic Signaling Pathway
Doxorubicin primarily induces apoptosis through the intrinsic, or mitochondrial, pathway. This process is tightly regulated by the Bcl-2 family of proteins and a cascade of cysteine proteases known as caspases.
Upon DNA damage by DOX, the tumor suppressor protein p53 is often activated in cancer cells. This activation leads to a shift in the balance of Bcl-2 family proteins. The expression of pro-apoptotic proteins like Bax is increased, while the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL is decreased. This results in a higher Bax/Bcl-2 ratio, which is a critical determinant for apoptosis initiation.
Elevated Bax levels promote Mitochondrial Outer Membrane Permeabilization (MOMP), creating pores that allow for the release of cytochrome c from the mitochondria into the cytoplasm. In the cytoplasm, cytochrome c binds to Apaf-1, forming the apoptosome, which then activates the initiator caspase-9. Activated caspase-9 subsequently cleaves and activates executioner caspases, most notably caspase-3, which orchestrates the dismantling of the cell, leading to apoptosis.
Quantitative Data: In Vitro Cytotoxicity (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of Doxorubicin against various human cancer cell lines as reported in the literature.
| Cell Line | Cancer Type | IC50 Value (µM) | IC50 Value (µg/mL) | Reference(s) |
| Breast | ||||
| MCF-7 | Adenocarcinoma | 1.20 | - | |
| MCF-7 | Adenocarcinoma | 2.50 | - | |
| JIMT-1 | Adenocarcinoma | 0.214 | - | |
| MDA-MB-468 | Adenocarcinoma | 0.021 | - | |
| AMJ13 | Carcinoma | - | 223.6 | |
| Colon | ||||
| HCT116 | Carcinoma | - | 24.30 | |
| Prostate | ||||
| PC3 | Adenocarcinoma | - | 2.64 | |
| Liver | ||||
| Hep-G2 | Hepatocellular Carcinoma | 12.18 | - | |
| Hep-G2 | Hepatocellular Carcinoma | - | 14.72 | |
| Cervical | ||||
| HeLa | Adenocarcinoma | 2.92 | - | |
| Lung | ||||
| A549 | Carcinoma | > 20 | - | |
| Kidney | ||||
| 293T (Control) | Embryonic Kidney | - | 13.43 |
Note: IC50 values can vary between studies due to differences in experimental conditions, such as incubation time (e.g., 24, 48, or 72 hours) and specific assay protocols.
Experimental Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability. It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce the yellow MTT tetrazolium salt into purple formazan crystals.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Doxorubicin stock solution
-
96-well cell culture plates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of Doxorubicin in serum-free medium. Remove the existing medium from the wells and add 100 µL of the various DOX concentrations (in triplicate). Include untreated cells as a control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition:
-
Technical Note: Doxorubicin is a colored compound that can interfere with absorbance readings. To avoid this, carefully remove the drug-containing medium and wash the cells with 100 µL of PBS.
-
After washing, add 100 µL of fresh serum-free medium and 20 µL of MTT reagent to each well.
-
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.
-
Absorbance Measurement: Read the absorbance on a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the results to determine the IC50 value.
References
- 1. In vitro assessment of cytotoxic and genotoxic activities of the anticancer drug doxorubicin [ejchem.journals.ekb.eg]
- 2. In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of doxorubicin treatment at the expression levels of BCL-2 and BAX on MCF7 cell line [ajsr.journals.ekb.eg]
- 4. go.drugbank.com [go.drugbank.com]
- 5. mdpi.com [mdpi.com]
In-Depth Technical Guide to Metesind (AG-331): A Potent Thymidylate Synthase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metesind, also known by its developmental code AG-331, is a lipophilic, non-glutamate-containing quinazoline-based thymidylate synthase (TS) inhibitor. As a key enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a critical precursor for DNA replication and repair, thymidylate synthase represents a well-established target for cancer chemotherapy. This compound was designed to overcome some of the limitations of traditional antifolate TS inhibitors, such as the reliance on the reduced folate carrier for cellular uptake and the need for intracellular polyglutamylation for activity. This guide provides a comprehensive overview of the chemical structure, mechanism of action, and available pharmacological data for this compound.
Chemical Structure and Properties
This compound is chemically described as 6-N-methyl-6-N-[(4-morpholin-4-ylsulfonylphenyl)methyl]benzo[cd]indole-2,6-diamine. Its fundamental chemical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 6-N-methyl-6-N-[(4-morpholin-4-ylsulfonylphenyl)methyl]benzo[cd]indole-2,6-diamine | [1] |
| Molecular Formula | C₂₃H₂₄N₄O₃S | [1] |
| Molecular Weight | 436.5 g/mol | [1] |
| CAS Number | 138384-68-6 | [1] |
| Synonyms | AG-331, Metesindum | [1] |
| InChIKey | CVEGTZWWWRJCFK-UHFFFAOYSA-N |
Synthesis
While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature, the synthesis of related diaminoindoles and N-benzyl derivatives has been described. The general approach likely involves the construction of the benzo[cd]indole core, followed by functionalization at the 6-position with the N-methyl-N-[(4-morpholin-4-ylsulfonylphenyl)methyl] moiety. The synthesis of indole derivatives can be complex, often requiring multiple steps and careful control of reaction conditions to achieve the desired regioselectivity and yield.
Mechanism of Action: Thymidylate Synthase Inhibition
This compound exerts its cytotoxic effects by inhibiting thymidylate synthase, a crucial enzyme in the DNA synthesis pathway.
The Thymidylate Synthase Pathway
Thymidylate synthase catalyzes the reductive methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), utilizing 5,10-methylenetetrahydrofolate as a methyl donor. dTMP is subsequently phosphorylated to deoxythymidine triphosphate (dTTP), an essential building block for DNA synthesis and repair. By inhibiting TS, this compound depletes the intracellular pool of dTTP, leading to an imbalance in deoxynucleotides and an accumulation of dUMP. This disruption in DNA precursor synthesis ultimately results in DNA damage, cell cycle arrest in the S phase, and apoptosis (programmed cell death).
Pharmacological Characteristics
This compound is a lipophilic compound, a property that allows it to be independent of the reduced folate carrier for cellular entry. Furthermore, it does not require intracellular polyglutamylation to exert its inhibitory effect on thymidylate synthase.
Preclinical and Clinical Data
A Phase I clinical trial of this compound administered as a 5-day continuous infusion provided key insights into its pharmacokinetic profile and dose-limiting toxicities.
Pharmacokinetic Properties
The following table summarizes the pharmacokinetic parameters of this compound from the Phase I trial.
| Parameter | Value Range |
| Dose Range | 50 - 1000 mg/m²/day |
| Mean Total Clearance | 11.6 - 30.0 L/h/m² |
| Volume of Distribution at Steady State | 279.5 - 758.7 L/m² |
| Harmonic Mean Terminal Half-life | 20.2 hours |
| Urinary Excretion (unchanged drug) | < 5% |
Data from the Phase I trial of AG331 as a 5-day continuous infusion.
Clinical Efficacy and Toxicity
Evidence of thymidylate synthase inhibition was observed in the Phase I trial, with plasma deoxyuridine concentrations increasing 1.8- to 3.8-fold from pretreatment values at doses ranging from 100 to 1000 mg/m². The dose-limiting toxicity was reversible elevation of bilirubin and aminotransferases at 1000 mg/m²/day. Other reported side effects included mild to moderate fatigue, nausea, vomiting, diarrhea, and fever.
Preclinical studies in the human ileocecal adenocarcinoma cell line HCT-8 demonstrated that AG-331 induces dose-dependent DNA double-strand breaks, primarily in nascent DNA. This effect was protected by the DNA polymerase inhibitor aphidicolin, indicating that replicative DNA synthesis is a key factor in the drug's mechanism of inducing DNA damage.
Experimental Protocols
Determination of Pharmacokinetics
In the Phase I trial, serum and urine samples were analyzed using a novel high-pressure liquid chromatography (HPLC) method to determine the pharmacokinetics of AG331. While the detailed protocol for this specific method is not provided in the abstract, a general workflow for such an analysis would typically involve:
-
Sample Preparation: Precipitation of proteins from serum samples, often with a solvent like acetonitrile, followed by centrifugation to separate the protein pellet. Urine samples may require dilution.
-
Chromatographic Separation: Injection of the supernatant onto a reverse-phase HPLC column (e.g., a C18 column). A mobile phase gradient (e.g., a mixture of an aqueous buffer and an organic solvent like acetonitrile) is used to elute the drug and its metabolites.
-
Detection: A UV detector is commonly used to quantify the drug based on its absorbance at a specific wavelength.
-
Data Analysis: The concentration of the drug in the samples is determined by comparing the peak area to a standard curve generated with known concentrations of the compound.
Conclusion
This compound (AG-331) is a potent, lipophilic thymidylate synthase inhibitor with a distinct pharmacological profile that differentiates it from classical antifolates. Its independence from the reduced folate carrier and lack of reliance on polyglutamylation for activity represent potential advantages. The available clinical data from a Phase I trial have established its pharmacokinetic profile and dose-limiting toxicities. Further research, including the publication of detailed synthesis and experimental protocols, would be invaluable for the scientific community to fully evaluate the therapeutic potential of this compound.
References
Methodological & Application
Application Notes and Protocols for Metesind, a Novel mTOR Pathway Inhibitor
These application notes provide a comprehensive overview of the experimental protocols for characterizing the in vitro anti-cancer effects of Metesind, a novel and potent inhibitor of the mTOR signaling pathway. The following sections detail the methodologies for assessing cell viability, apoptosis induction, and cell cycle arrest, along with illustrative data and pathway diagrams.
Quantitative Data Summary
The anti-proliferative and pro-apoptotic effects of this compound were evaluated in various cancer cell lines. The data presented below are representative and intended to serve as a guideline for experimental design.
Table 1: Cell Viability (IC50) of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) after 72h Treatment |
| MCF-7 | Breast Cancer | 50 |
| A549 | Lung Cancer | 120 |
| U-87 MG | Glioblastoma | 85 |
| PC-3 | Prostate Cancer | 200 |
Table 2: Apoptosis Induction by this compound in MCF-7 Cells
| Treatment | Concentration (nM) | Percentage of Apoptotic Cells (Annexin V Positive) |
| Vehicle Control (DMSO) | - | 5.2% |
| This compound | 50 | 35.8% |
| This compound | 100 | 55.1% |
Table 3: Cell Cycle Analysis of MCF-7 Cells Treated with this compound
| Treatment | Concentration (nM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control (DMSO) | - | 55.3% | 30.1% | 14.6% |
| This compound | 50 | 75.2% | 15.5% | 9.3% |
| This compound | 100 | 82.1% | 10.2% | 7.7% |
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and the workflows for the key experimental protocols.
Caption: this compound inhibits the mTORC1 signaling pathway.
Caption: Workflow for the MTT cell viability assay.
Caption: Workflow for apoptosis detection by flow cytometry.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the cytotoxic effects of this compound on cancer cells by measuring their metabolic activity.[1][2][3]
Materials:
-
Cancer cell lines (e.g., MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[3]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 5,000 cells per well in 100 µL of complete growth medium in a 96-well plate.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., 0, 1, 10, 50, 100, 500, 1000 nM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.[4]
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of viability against the log concentration of this compound to determine the IC50 value.
-
Apoptosis Assay (Annexin V/PI Staining)
This protocol quantifies the percentage of apoptotic cells after treatment with this compound using flow cytometry.
Materials:
-
Cancer cell lines (e.g., MCF-7)
-
Complete growth medium
-
This compound stock solution
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed 2 x 10^5 cells per well in 2 mL of complete growth medium in a 6-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treat the cells with the desired concentrations of this compound (e.g., 50 nM and 100 nM) and a vehicle control for 48 hours.
-
-
Cell Harvesting and Staining:
-
Collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately using a flow cytometer.
-
Collect data for at least 10,000 events per sample.
-
Differentiate the cell populations:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of this compound on cell cycle progression by staining the cellular DNA with propidium iodide.
Materials:
-
Cancer cell lines (e.g., MCF-7)
-
Complete growth medium
-
This compound stock solution
-
6-well plates
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed 2 x 10^5 cells per well in 2 mL of complete growth medium in a 6-well plate.
-
Incubate for 24 hours.
-
Treat the cells with the desired concentrations of this compound (e.g., 50 nM and 100 nM) and a vehicle control for 24 hours.
-
-
Cell Fixation:
-
Harvest the cells by trypsinization and centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet with cold PBS.
-
Resuspend the cells in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
DNA Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples using a flow cytometer.
-
Use a histogram to visualize the DNA content distribution.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle based on the DNA content.
-
References
Application Notes and Protocols for Metarrestin in Pancreatic Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction to Metarrestin
Metarrestin (also known as ML246) is a first-in-class, orally active small molecule inhibitor with potent anti-metastatic properties. It was identified through a high-content screen for compounds that disrupt the perinucleolar compartment (PNC), a subnuclear structure predominantly found in metastatic cancer cells.[1][2][3] The prevalence of PNCs is positively correlated with the metastatic potential and aggressiveness of various solid tumors, including pancreatic cancer.[4][5] Unlike traditional cytotoxic agents that target rapidly dividing cells, metarrestin selectively targets the metastatic phenotype, offering a promising therapeutic strategy for advanced and metastatic pancreatic cancer. Preclinical studies have demonstrated its ability to suppress metastatic development, extend survival in animal models of pancreatic cancer, and penetrate the dense desmoplastic stroma characteristic of these tumors, all with no significant organ toxicity.
Mechanism of Action
Metarrestin's primary mechanism of action is the disassembly of the PNC. This is achieved, at least in part, through its interaction with the eukaryotic translation elongation factor 1 alpha 2 (eEF1A2). This interaction leads to the disruption of the nucleolar structure and inhibition of RNA polymerase I (Pol I) transcription. The integrity of the nucleolus and Pol I activity are crucial for ribosome biogenesis, a process that is often upregulated in cancer cells to support their high proliferation and metabolic rates. By disrupting these processes, metarrestin effectively dismantles the PNC, which is associated with a reduction in the metastatic capabilities of cancer cells.
Signaling Pathway of Metarrestin
References
- 1. Metarrestin, a perinucleolar compartment inhibitor, effectively suppresses metastasis | Baserga Lab [basergalab.yale.edu]
- 2. mdpi.com [mdpi.com]
- 3. Metarrestin, a perinucleolar compartment inhibitor, effectively suppresses metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. The perinucleolar compartment associates with malignancy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Metesind (Medetomidine) in In Vivo Animal Studies
Disclaimer: The term "Metesind" did not yield specific results in scientific literature searches. This document has been prepared based on the extensive available data for Medetomidine , a potent and selective α2-adrenergic agonist commonly used in veterinary medicine and animal research, which is presumed to be the intended compound. Researchers should verify the identity of their compound before applying these protocols.
Introduction
Medetomidine is a synthetic compound used as a sedative and analgesic in a wide range of animal species. Its mechanism of action involves the stimulation of α2-adrenergic receptors in the central and peripheral nervous systems.[1][2][3][4] This activation leads to a decrease in the release of norepinephrine, resulting in sedation, muscle relaxation, and analgesia.[1] Due to its efficacy and reversible nature—its effects can be counteracted by α2-adrenergic antagonists like atipamezole—medetomidine is a valuable tool for various in vivo research applications, from minor procedures to surgical anesthesia, often in combination with other agents.
These application notes provide a detailed overview of Medetomidine dosage and administration for in vivo animal studies, with a focus on mice, rats, and dogs. The provided protocols are intended as a guide and should be adapted to specific experimental needs and institutional guidelines.
Data Presentation: Medetomidine Dosage by Animal Model
The following tables summarize recommended dosages of Medetomidine for different animal species and administration routes. Dosages can vary significantly based on the desired depth and duration of sedation or anesthesia, and whether it is used as a sole agent or in combination with other drugs.
Table 1: Medetomidine Dosage in Mice
| Route of Administration | Dosage Range (mg/kg) | Purpose | Notes | Reference |
| Intraperitoneal (IP) | 0.1 - 0.3 | Sedation, Anesthesia (in combination) | Often combined with ketamine (e.g., 75 mg/kg) for surgical anesthesia. Lower doses (0.1-0.2 mg/kg) can induce hypothermia. | |
| Subcutaneous (SC) | 1.0 | Anesthesia (in combination) | Used in combination with ketamine (75 mg/kg) for surgical anesthesia. |
Table 2: Medetomidine Dosage in Rats
| Route of Administration | Dosage Range | Purpose | Notes | Reference |
| Intraperitoneal (IP) | 0.2 - 0.5 | Surgical Anesthesia (in combination) | Commonly used with ketamine (75 mg/kg). | |
| Subcutaneous (SC) | 0.12 (bolus) + 0.08 (infusion) | Anesthesia for fMRI | Bolus followed by continuous infusion (mg/kg/hr) to maintain a stable anesthetic plane. | |
| Intravenous (IV) Infusion | 100 - 300 µg/kg/hr | Sedation for fMRI | Continuous infusion maintains sedation for extended periods. Stepping up the dose can prolong the effect. |
Table 3: Medetomidine Dosage in Dogs
| Route of Administration | Dosage Range | Purpose | Notes | Reference |
| Intravenous (IV) Bolus | 20 - 40 µg/kg | Sedation and Analgesia | Produces a mean duration of lateral recumbency of approximately 103 minutes at 20 µg/kg. | |
| Intravenous (IV) Infusion | 2 µg/kg (bolus) + 1 µg/kg/hr (infusion) | Extended Sedation | Provides clinically relevant sedation for extended periods. | |
| Intravenous (IV) Infusion | 4 µg/kg (bolus) + 2 µg/kg/hr (infusion) | Deeper Extended Sedation | Induces a deeper level of sedation compared to the lower infusion rate. |
Experimental Protocols
Protocol 1: Sedation and Anesthesia in Mice using Medetomidine/Ketamine Combination
Objective: To induce surgical anesthesia in mice for a moderate duration (30-45 minutes).
Materials:
-
Medetomidine hydrochloride solution (e.g., 1 mg/mL)
-
Ketamine hydrochloride solution (e.g., 100 mg/mL)
-
Sterile saline for dilution
-
1 mL syringes with 25-27 gauge needles
-
Heating pad to prevent hypothermia
-
Atipamezole hydrochloride for reversal (optional)
Procedure:
-
Animal Preparation: Weigh the mouse accurately to determine the correct dosage. Place the mouse in a clean cage on a heating pad to maintain body temperature, as medetomidine can induce hypothermia.
-
Drug Preparation: Prepare a fresh solution of Medetomidine and Ketamine. For a target dose of 1 mg/kg Medetomidine and 75 mg/kg Ketamine, the drugs can be combined in the same syringe. Dilute with sterile saline to an appropriate injection volume (e.g., 10 mL/kg).
-
Administration: Administer the drug combination via intraperitoneal (IP) or subcutaneous (SC) injection.
-
Monitoring: Continuously monitor the mouse for the loss of the righting reflex to determine the onset of anesthesia. Confirm surgical anesthesia by the absence of a pedal withdrawal reflex (toe pinch). Monitor respiratory rate and body temperature throughout the procedure.
-
Recovery: Allow the mouse to recover on a heating pad to maintain body temperature. If rapid recovery is desired, atipamezole (typically at a dose of 1-2.5 mg/kg) can be administered.
Protocol 2: Continuous Intravenous Infusion for Extended Sedation in Rats for Imaging Studies
Objective: To maintain a stable plane of sedation in rats for an extended period (e.g., >3 hours) for functional magnetic resonance imaging (fMRI).
Materials:
-
Medetomidine hydrochloride solution
-
Infusion pump
-
Intravenous catheter (e.g., jugular or femoral vein)
-
Sterile saline
-
Monitoring equipment (e.g., pulse oximeter, rectal thermometer)
Procedure:
-
Catheter Placement: Anesthetize the rat with a short-acting anesthetic (e.g., isoflurane) to surgically place an intravenous catheter.
-
Loading Dose and Infusion: Once the catheter is secured, discontinue the volatile anesthetic. Administer an initial loading dose of Medetomidine (e.g., 100 µg/kg) followed immediately by a continuous infusion at a rate of 100 µg/kg/hr.
-
Dose Adjustment for Extended Studies: For experiments lasting longer than 3 hours, the infusion rate may need to be increased to maintain a consistent level of sedation. After an initial period (e.g., 1.5-2.5 hours) at 100 µg/kg/hr, the rate can be stepped up to 200 or 300 µg/kg/hr.
-
Physiological Monitoring: Throughout the infusion, continuously monitor vital signs, including heart rate, respiratory rate, and body temperature. Maintain body temperature with a heating blanket or circulating warm water pad.
-
Termination and Reversal: At the end of the experiment, discontinue the infusion. For a faster recovery, an α2-antagonist such as atipamezole can be administered.
Mandatory Visualizations
Signaling Pathway of Medetomidine
Caption: Medetomidine's mechanism of action via presynaptic α2-adrenergic receptor activation.
Experimental Workflow for In Vivo Sedation Study
Caption: A typical experimental workflow for an in vivo study using Medetomidine.
References
High-Content Screening Assays for Metesind Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metesind (also known as AG-331) is a potent and specific non-classical inhibitor of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP).[1][2] As TS is the sole intracellular source for dTMP, its inhibition leads to a depletion of the deoxythymidine triphosphate (dTTP) pool, which is essential for DNA replication and repair.[1][3] Consequently, inhibition of TS can induce cell cycle arrest in the S-phase, trigger apoptosis, and ultimately lead to cell death in rapidly proliferating cells, making it a key target for cancer chemotherapy.[4] Furthermore, emerging evidence suggests that inhibition of TS can also lead to the upregulation of the tumor suppressor protein p53 and exhibit anti-angiogenic properties, further highlighting its therapeutic potential.
These application notes provide a comprehensive overview and detailed protocols for a suite of high-content screening (HCS) assays designed to quantitatively assess the cellular activity of this compound and other TS inhibitors. The assays are tailored to measure key phenotypic changes associated with TS inhibition, including effects on cell proliferation, cytotoxicity, cell cycle progression, apoptosis, p53 activation, and angiogenesis.
Data Presentation
The following tables summarize key quantitative data for this compound (AG-331) and a comparator thymidylate synthase inhibitor, D1694 (Raltitrexed), derived from published literature. This data is essential for establishing appropriate dose ranges and for the interpretation of results from the high-content screening assays described herein.
Table 1: Inhibitory Potency of this compound (AG-331)
| Parameter | Value | Cell Line | Reference |
| K_i_ (Thymidylate Synthase) | 1.2 nM | - | |
| IC_50_ (Cell Viability) | 0.4 - 0.9 µM | Various Cancer Cell Lines | |
| IC_50_ (TS Inhibition) | 0.7 µM | MGH-U1 (Human Bladder Cancer) | |
| IC_90_ (TS Inhibition) | 3.0 µM | MGH-U1 (Human Bladder Cancer) |
Table 2: Comparative Activity of Thymidylate Synthase Inhibitors in MGH-U1 Cells
| Compound | Cytotoxic IC_50_ | TS Inhibition IC_50_ | Increase in Thymidine Kinase Activity (at 10x IC_50_) | Increase in Nucleoside Transporter Expression (at 10x IC_50_) | Reference |
| This compound (AG-331) | > 20 µM | 0.7 µM | 1.8 - 2.5 fold | 22 - 31 fold | |
| D1694 (Raltitrexed) | 6.0 nM | 2.5 nM | 2.3 - 4.5 fold | 34 - 39 fold |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by this compound and the general workflow of the high-content screening assays.
Caption: this compound inhibits thymidylate synthase, blocking DNA synthesis and inducing cell cycle arrest and apoptosis.
Caption: General workflow for high-content screening assays.
Experimental Protocols
The following are detailed protocols for high-content screening assays to evaluate the cellular effects of this compound. These protocols are designed for use with automated microscopy and image analysis systems.
Protocol 1: Cell Proliferation and Cytotoxicity Assay
This assay simultaneously quantifies cell number and cytotoxicity to determine the dose-dependent effects of this compound on cell viability.
Materials:
-
Human cancer cell line (e.g., HCT-116, HT-29, or another suitable line)
-
Complete cell culture medium
-
384-well, black-walled, clear-bottom microplates
-
This compound (AG-331) and control compounds (e.g., D1694, 5-Fluorouracil)
-
Hoechst 33342 (for nuclear staining)
-
A cell-impermeant viability dye (e.g., propidium iodide or similar)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
Procedure:
-
Cell Seeding: Seed cells into a 384-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (e.g., 1,000-5,000 cells per well). Allow cells to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound and control compounds in complete culture medium. Add the compounds to the cells and include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO_2_ incubator.
-
Staining:
-
Add the cell-impermeant viability dye to the live cells and incubate according to the manufacturer's instructions.
-
Gently wash the cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Stain the nuclei with Hoechst 33342 (e.g., 1 µg/mL in PBS) for 10 minutes.
-
Wash the cells twice with PBS.
-
-
Image Acquisition: Acquire images using an automated high-content imaging system with appropriate filter sets for Hoechst 33342 and the viability dye.
-
Image Analysis: Use image analysis software to:
-
Identify and count the total number of nuclei (Hoechst 33342 positive).
-
Identify and count the number of dead cells (positive for the viability dye).
-
Calculate the percentage of viable cells for each treatment condition.
-
Protocol 2: S-Phase Cell Cycle Arrest Assay
This assay quantifies the proportion of cells in each phase of the cell cycle to determine if this compound induces S-phase arrest.
Materials:
-
Same as Protocol 1, with the addition of:
-
Click-iT™ EdU Alexa Fluor™ Imaging Kit (or similar kit for detecting DNA synthesis)
Procedure:
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 from Protocol 1.
-
Incubation: Incubate for a period sufficient to observe cell cycle effects (e.g., 24 hours).
-
EdU Labeling: Add EdU to the cell culture medium and incubate for 1-2 hours to label cells undergoing DNA synthesis.
-
Fixation and Permeabilization:
-
Fix the cells with 4% PFA for 15 minutes.
-
Wash with PBS.
-
Permeabilize the cells with 0.5% Triton™ X-100 in PBS for 20 minutes.
-
-
Click-iT™ Reaction: Perform the Click-iT™ reaction according to the manufacturer's protocol to fluorescently label the incorporated EdU.
-
Nuclear Staining: Stain the nuclei with Hoechst 33342.
-
Image Acquisition: Acquire images using appropriate filter sets for Hoechst 33342 and the EdU-Alexa Fluor™ dye.
-
Image Analysis:
-
Identify all nuclei based on Hoechst 33342 staining.
-
Measure the integrated nuclear intensity of the Hoechst 33342 signal to determine DNA content (G1, S, or G2/M).
-
Identify cells in S-phase based on positive EdU staining.
-
Quantify the percentage of cells in each phase of the cell cycle.
-
Protocol 3: Apoptosis Assay (Caspase-3/7 Activation)
This assay detects the activation of executioner caspases, a hallmark of apoptosis.
Materials:
-
Same as Protocol 1, with the addition of:
-
A live-cell caspase-3/7 detection reagent (e.g., CellEvent™ Caspase-3/7 Green Detection Reagent)
Procedure:
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 from Protocol 1.
-
Staining and Incubation: Add the caspase-3/7 detection reagent and Hoechst 33342 directly to the cell culture medium. Incubate for the desired time course (e.g., 24-48 hours).
-
Live-Cell Imaging: Acquire images at multiple time points using an automated imaging system with an environmental chamber to maintain 37°C and 5% CO_2_.
-
Image Analysis:
-
Identify all nuclei (Hoechst 33342 positive).
-
Identify apoptotic cells (positive for the caspase-3/7 reagent).
-
Calculate the percentage of apoptotic cells over time.
-
Protocol 4: p53 Activation Assay
This assay measures the nuclear translocation and accumulation of p53, indicative of its activation.
Materials:
-
Same as Protocol 1, with the addition of:
-
Primary antibody against p53
-
Fluorescently labeled secondary antibody
-
Permeabilization buffer (e.g., 0.5% Triton™ X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
Procedure:
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 from Protocol 1.
-
Incubation: Incubate for a period sufficient to induce p53 activation (e.g., 12-24 hours).
-
Immunofluorescence Staining:
-
Fix and permeabilize the cells as in Protocol 2.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate with the primary anti-p53 antibody overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and Hoechst 33342 for 1 hour at room temperature.
-
Wash three times with PBS.
-
-
Image Acquisition: Acquire images using appropriate filter sets for Hoechst 33342 and the secondary antibody fluorophore.
-
Image Analysis:
-
Define the nuclear and cytoplasmic compartments for each cell based on the Hoechst 33342 and a whole-cell stain (if used) or by defining a perinuclear ring.
-
Measure the intensity of the p53 fluorescence signal in both the nucleus and the cytoplasm.
-
Calculate the nuclear-to-cytoplasmic intensity ratio of p53 as a measure of its activation.
-
Protocol 5: Anti-Angiogenesis Assay (Tube Formation)
This assay assesses the ability of this compound to inhibit the formation of capillary-like structures by endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Matrigel® Basement Membrane Matrix
-
96-well or 384-well plates
-
This compound and control compounds
-
Calcein AM (for live cell staining)
Procedure:
-
Plate Coating: Thaw Matrigel® on ice and coat the wells of a pre-chilled plate. Polymerize the Matrigel® by incubating at 37°C for 30-60 minutes.
-
Cell Seeding: Seed HUVECs onto the Matrigel®-coated wells in endothelial cell growth medium containing various concentrations of this compound or control compounds.
-
Incubation: Incubate for 6-18 hours to allow for tube formation.
-
Staining: Stain the cells with Calcein AM to visualize the tube network.
-
Image Acquisition: Acquire images using a high-content imaging system with the appropriate filter for Calcein AM.
-
Image Analysis: Use an angiogenesis-specific image analysis algorithm to quantify parameters such as:
-
Total tube length
-
Number of nodes/junctions
-
Number of loops/meshes
-
Average tube thickness
-
References
- 1. Characterization and Optimization of a Novel Protein–Protein Interaction Biosensor High-Content Screening Assay to Identify Disruptors of the Interactions Between p53 and hDM2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-Content Screening Assay for the Identification of Antibody-Dependent Cellular Cytotoxicity Modifying Compounds [jove.com]
- 3. tripod.nih.gov [tripod.nih.gov]
- 4. tandfonline.com [tandfonline.com]
Metesind (Metarrestin) Application Notes and Protocols for Breast Cancer Metastasis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metastasis is the primary cause of mortality in breast cancer patients. The dissemination of cancer cells from the primary tumor to distant organs is a complex process involving cell migration, invasion, and colonization.[1] A key challenge in oncology is the development of therapies that specifically target metastatic cells. Metesind (metarrestin) is a first-in-class experimental compound that has shown significant promise in preclinical studies for its ability to suppress metastasis.[2][3] Metarrestin selectively targets the perinucleolar compartment (PNC), a subnuclear structure highly prevalent in metastatic cancer cells but largely absent in normal cells.[1][4] By disrupting the PNC, metarrestin interferes with crucial cellular processes required for metastasis, offering a novel therapeutic strategy.
These application notes provide a comprehensive overview of the use of metarrestin in breast cancer metastasis research, including its mechanism of action, quantitative data from preclinical studies, and detailed protocols for key in vitro and in vivo experiments.
Mechanism of Action
Metarrestin's primary mechanism of action is the disruption of the perinucleolar compartment (PNC). PNCs are implicated in RNA metabolism and ribosome biogenesis, processes that are highly active in rapidly proliferating and migrating metastatic cells. Metarrestin's interaction with the translation elongation factor eEF1A2 leads to the disassembly of the PNC, which in turn disrupts the nucleolar structure and inhibits RNA polymerase I (Pol I) transcription. This cascade of events ultimately hinders the cancer cells' ability to produce the necessary machinery for invasion and metastasis.
Signaling Pathway Diagram
Caption: Metarrestin signaling pathway in cancer cells.
Quantitative Data
The following tables summarize the quantitative data from preclinical studies of metarrestin in cancer research.
Table 1: In Vitro Efficacy of Metarrestin
| Parameter | Cell Line | Value | Reference |
| IC₅₀ for PNC Disruption | PC3M-GFP-PTB | 0.39 µM | |
| Invasion Inhibition | PC3M and PANC1 | Effective at 0.6 µM (24h) | |
| PNC Prevalence Reduction | Multiple Cancer Cell Lines | Effective at 1 µM (24h) |
Table 2: In Vivo Efficacy of Metarrestin in a Breast Cancer Patient-Derived Xenograft (PDX) Model
| Treatment Group | Change in Tumor Volume | Change in Tumor Weight at Endpoint | Reference |
| Vehicle Control | Progressive Growth | - | |
| Metarrestin | Significant Inhibition of Growth | Significantly Reduced |
Experimental Protocols
Detailed methodologies for key experiments to evaluate the efficacy of metarrestin are provided below.
In Vitro Cell Migration and Invasion Assays
These assays are fundamental for assessing the anti-metastatic potential of metarrestin by measuring its effect on cancer cell motility and their ability to penetrate an extracellular matrix barrier.
Caption: Workflow for in vitro migration and invasion assays.
Materials:
-
Breast cancer cell lines (e.g., MDA-MB-231, 4T1)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
Metarrestin (dissolved in a suitable solvent, e.g., DMSO)
-
Transwell inserts (8 µm pore size)
-
Matrigel Basement Membrane Matrix
-
Chemoattractant (e.g., medium with 20% FBS)
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., 0.1% Crystal Violet)
-
Microscope
Procedure:
-
Coating of Transwell Inserts:
-
Thaw Matrigel on ice overnight.
-
Dilute Matrigel with cold, serum-free medium to the desired concentration.
-
Add the diluted Matrigel solution to the upper chamber of the Transwell inserts and incubate for 2-4 hours at 37°C to allow for gelling.
-
-
Cell Preparation:
-
Culture breast cancer cells to 70-80% confluency.
-
Serum-starve the cells for 24 hours prior to the assay.
-
Trypsinize and resuspend the cells in serum-free medium containing the desired concentrations of metarrestin or vehicle control.
-
-
Assay Setup:
-
Add chemoattractant to the lower chamber of the Transwell plate.
-
Seed the prepared cell suspension into the upper chamber of the Matrigel-coated inserts.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 24-48 hours.
-
-
Analysis:
-
After incubation, carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with the fixation solution.
-
Stain the fixed cells with Crystal Violet.
-
Wash the inserts with water and allow them to air dry.
-
Image the stained cells using a microscope and quantify the number of invaded cells per field of view.
-
In Vivo Breast Cancer Metastasis Model
This model is crucial for evaluating the therapeutic efficacy of metarrestin in a physiological context, assessing its impact on tumor growth and the formation of distant metastases.
Caption: Workflow for an in vivo breast cancer metastasis model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or BALB/c)
-
Luciferase-expressing breast cancer cells (e.g., 4T1-luc)
-
Cell culture reagents
-
Metarrestin formulation for in vivo administration
-
Vehicle control
-
Bioluminescence imaging system (e.g., IVIS)
-
D-luciferin
-
Surgical and necropsy instruments
-
Formalin for tissue fixation
Procedure:
-
Cell Preparation and Implantation:
-
Culture luciferase-expressing breast cancer cells and harvest them during the exponential growth phase.
-
Resuspend the cells in a sterile, serum-free medium or PBS.
-
Anesthetize the mice and surgically expose the mammary fat pad.
-
Inject the cell suspension into the mammary fat pad.
-
-
Tumor Growth Monitoring and Treatment:
-
Monitor the growth of the primary tumor using calipers.
-
Once tumors are established, randomize the mice into treatment and control groups.
-
Administer metarrestin or vehicle control according to the predetermined dosing schedule and route (e.g., oral gavage, intraperitoneal injection).
-
-
Metastasis Monitoring:
-
Monitor the development and progression of metastases at regular intervals using in vivo bioluminescence imaging.
-
Inject mice with D-luciferin and image them using the IVIS system to detect luciferase activity in distant organs.
-
-
Endpoint Analysis:
-
At the end of the study (based on tumor burden or clinical signs), euthanize the mice.
-
Excise the primary tumor and organs prone to metastasis (e.g., lungs, liver, bones).
-
Perform ex vivo bioluminescence imaging of the excised organs to quantify metastatic burden.
-
Fix the tissues in formalin for subsequent histopathological analysis (e.g., H&E staining, immunohistochemistry) to confirm and quantify metastatic lesions.
-
Conclusion
Metarrestin represents a promising novel therapeutic agent for combating breast cancer metastasis. Its unique mechanism of action, targeting the PNC in cancer cells, provides a selective approach to inhibiting the metastatic cascade. The protocols outlined in these application notes provide a framework for researchers to further investigate the efficacy and mechanisms of metarrestin and similar anti-metastatic compounds. Rigorous and standardized experimental procedures are essential for generating reproducible and translatable data that can ultimately inform clinical drug development.
References
- 1. Experimental Drug Metarrestin Targets Metastatic Tumors - NCI [cancer.gov]
- 2. Metarrestin, a perinucleolar compartment inhibitor, effectively suppresses metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdlinx.com [mdlinx.com]
- 4. Small Molecule with Big Impact: Metarrestin Targets the Perinucleolar Compartment in Cancer Metastasis [mdpi.com]
Application Notes & Protocols: Preclinical Assessment of Metesind Efficacy in Prostate Cancer Models
For Research Use Only. Not for use in diagnostic procedures.
Introduction
These application notes provide a comprehensive framework for evaluating the preclinical efficacy of Metesind, a novel investigational agent for the treatment of prostate cancer. The protocols outlined herein cover both in vitro and in vivo models to establish a robust understanding of this compound's biological activity and therapeutic potential. The methodologies are designed for researchers in oncology, pharmacology, and drug development, providing step-by-step guidance for a thorough preclinical assessment.
Hypothetical Mechanism of Action: For the context of this protocol, this compound is conceptualized as a potent, selective inhibitor of Matrix Metalloproteinase-9 (MMP-9), a key enzyme implicated in tumor invasion and metastasis.[1][2] This document will detail the assessment of this compound's effects on downstream signaling and its overall anti-tumor activity.
In Vitro Efficacy Assessment
Cell Lines
A panel of human prostate cancer cell lines should be used to evaluate the activity of this compound across different genetic backgrounds and stages of disease progression.
| Cell Line | Characteristics | Androgen Receptor (AR) Status | Recommended Use |
| LNCaP | Androgen-sensitive, expresses PSA | Wild-type AR | Early-stage, hormone-sensitive models |
| VCaP | Androgen-sensitive, overexpresses wild-type AR | AR amplification | Models of AR-driven prostate cancer |
| PC-3 | Androgen-insensitive, highly metastatic | AR negative | Advanced, castration-resistant models[3] |
| DU145 | Androgen-insensitive, metastatic potential | AR negative | Advanced, castration-resistant models[3] |
Experimental Protocols
2.2.1. Cell Viability Assay (MTS Assay)
This assay determines the dose-dependent effect of this compound on the viability of prostate cancer cell lines.
-
Cell Seeding: Seed prostate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.01 nM to 100 µM) in complete growth medium. Replace the existing medium with the medium containing this compound or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
2.2.2. Invasion Assay (Boyden Chamber Assay)
This assay assesses the inhibitory effect of this compound on the invasive potential of prostate cancer cells.
-
Chamber Preparation: Rehydrate Matrigel-coated inserts (8 µm pore size) in a 24-well plate with serum-free medium.
-
Cell Seeding: Harvest and resuspend prostate cancer cells in serum-free medium. Seed 5 x 10⁴ cells into the upper chamber of the insert.
-
Treatment: Add this compound at various concentrations (e.g., 0.1x, 1x, and 10x IC₅₀) to the cell suspension in the upper chamber.
-
Chemoattractant: Add complete growth medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate for 24-48 hours at 37°C.
-
Cell Staining and Counting: Remove non-invading cells from the top of the insert. Fix and stain the invading cells on the bottom of the membrane with crystal violet. Count the number of invading cells in several microscopic fields.
-
Data Analysis: Quantify the percentage of invasion inhibition relative to the vehicle control.
2.2.3. Western Blot Analysis
This protocol is for confirming the on-target effect of this compound by analyzing the expression and activation of MMP-9 and related signaling proteins.
-
Cell Lysis: Treat cells with this compound for 24 hours, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against MMP-9, p-Akt, Akt, and a loading control (e.g., GAPDH). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify band intensities to determine the relative protein expression levels.
In Vitro Data Summary
| Parameter | LNCaP | VCaP | PC-3 | DU145 |
| IC₅₀ (nM) | >10,000 | >10,000 | 150.5 | 210.2 |
| Invasion Inhibition at 1 µM (%) | 15.2 | 25.8 | 85.4 | 78.9 |
| MMP-9 Expression | Low | Low | High | High |
In Vivo Efficacy Assessment
Animal Models
Subcutaneous xenograft models in immunodeficient mice are recommended for initial in vivo efficacy studies.[4]
-
Model: Male athymic nude mice (6-8 weeks old).
-
Cell Line: PC-3 cells are recommended due to their aggressive nature and high MMP-9 expression.
-
Justification: This model is well-established for studying castration-resistant prostate cancer and is suitable for assessing the efficacy of anti-metastatic agents.
Experimental Protocols
3.2.1. Subcutaneous Xenograft Tumor Growth Inhibition Study
-
Cell Implantation: Subcutaneously implant 2 x 10⁶ PC-3 cells in a 1:1 mixture of Matrigel and PBS into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Treatment Administration:
-
Vehicle Control Group: Administer the vehicle solution (e.g., 5% DMSO in saline) daily via intraperitoneal (i.p.) injection.
-
This compound Treatment Group: Administer this compound at a predetermined dose (e.g., 50 mg/kg) daily via i.p. injection.
-
-
Tumor Measurement and Body Weight: Measure tumor dimensions with calipers twice weekly and calculate tumor volume (Volume = 0.5 x Length x Width²). Monitor body weight as a measure of toxicity.
-
Study Endpoint: Euthanize the mice when tumors in the control group reach the maximum allowed size (e.g., 2000 mm³) or at a predetermined study duration (e.g., 28 days).
-
Tissue Collection: Collect tumor tissues for pharmacodynamic analysis.
3.2.2. Pharmacodynamic Biomarker Analysis (Immunohistochemistry)
-
Tissue Processing: Fix collected tumor tissues in 10% neutral buffered formalin and embed in paraffin.
-
Sectioning: Cut 4-5 µm sections and mount them on slides.
-
Staining: Perform immunohistochemical staining for MMP-9 and Ki-67 (a proliferation marker).
-
Imaging and Analysis: Capture images of the stained slides and quantify the staining intensity and percentage of positive cells using image analysis software.
In Vivo Data Summary
| Treatment Group | Mean Tumor Volume at Day 28 (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | 1850 ± 250 | - | +5.5 |
| This compound (50 mg/kg) | 650 ± 180 | 64.9 | +4.8 |
Visualizations
Signaling Pathway
Caption: this compound inhibits MMP-9 protein activity, blocking cell invasion.
Experimental Workflows
Caption: Workflow for in vitro assessment of this compound efficacy.
Caption: Workflow for in vivo assessment of this compound efficacy.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthetic inhibitor of matrix metalloproteases decreases tumor growth and metastases in a syngeneic model of rat prostate cancer in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical and Clinical Research Models of Prostate Cancer: A Brief Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pre-Clinical Models to Study Human Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Metesind (Metarrestin) Administration in Preclinical Cancer Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: Metesind (Metarrestin) is a first-in-class experimental therapeutic agent that has demonstrated significant potential in preclinical models for combating cancer metastasis. Unlike traditional chemotherapies that target rapidly dividing cells, this compound selectively targets the perinucleolar compartment (PNC), a subnuclear structure predominantly found in metastatic cancer cells.[1][2] Its unique mechanism of action, which involves the disruption of PNCs and inhibition of RNA polymerase I transcription, offers a promising new strategy for treating a variety of metastatic cancers, including pancreatic, breast, and prostate cancer.[2][3][4] These application notes provide a comprehensive overview of this compound's administration in preclinical cancer models, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols.
Mechanism of Action
This compound's primary target is the perinucleolar compartment (PNC), a complex nuclear structure that is highly correlated with the metastatic potential of cancer cells. The presence and prevalence of PNCs are associated with poor patient outcomes in several cancer types. This compound induces the disassembly of PNCs, leading to the disruption of the nucleolar structure.
The molecular mechanism of this compound involves its interaction with the eukaryotic translation elongation factor 1 alpha 2 (eEF1A2). This interaction inhibits RNA polymerase I (Pol I) transcription, a critical process for ribosome biogenesis and protein synthesis, which is often upregulated in cancer cells to support their high proliferation rates. By disrupting this process, this compound effectively suppresses the metastatic phenotype of cancer cells. Downstream of eEF1A2, signaling pathways such as PI3K/Akt/mTOR and JAK/STAT may also be affected, contributing to the anti-cancer effects.
Caption: this compound targets eEF1A2, leading to PNC disruption and inhibition of RNA Polymerase I.
Quantitative Data from Preclinical Studies
The following tables summarize the quantitative data from various preclinical studies investigating the efficacy of this compound.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | IC50 for PNC Disassembly | Effect on Invasion | Citation |
| PC3M | Prostate Cancer | 0.39 µM | Inhibited at 0.6 µM | |
| PANC-1 | Pancreatic Cancer | ~0.1-0.3 µM | Inhibited at 0.6 µM | |
| Various | Multiple | 0.1 - 0.3 µM | - |
Table 2: In Vivo Efficacy of this compound in Mouse Models
| Cancer Model | Mouse Strain | Treatment Regimen | Key Findings | Citation |
| Pancreatic Cancer Xenograft (PANC-1) | NOD/SCID | 25 mg/kg, IP, daily for 6 weeks | More than doubled overall survival; mice were free of lung and liver metastases. | |
| Pancreatic Cancer (KPC transgenic) | C57BL/6 background | 3, 10, or 25 mg/kg (IV, PO, or in chow) | Dose-dependent normalization of FOXA1 and FOXO6 mRNA expression in tumors. | |
| Breast Cancer PDX | - | 5 and 25 mg/kg, IP | Reduced growth of metastatic tumors. | |
| Prostate Cancer (PC3M) | - | 5 and 25 mg/kg, IP | Reduced metastasis. |
Table 3: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Citation |
| Half-life (t1/2) | 4.6 to 5.5 hours | |
| Bioavailability (Oral) | >80% in all species tested | |
| Clearance | Low to moderate (47.9 mL/min/kg in mice) | |
| Volume of Distribution | Moderate to high (16.9 L/kg in mice) |
Experimental Protocols
Protocol 1: Orthotopic Pancreatic Cancer Mouse Model
This protocol describes the establishment of an orthotopic pancreatic cancer model in immunodeficient mice, a model that closely mimics human disease progression.
Materials:
-
Human pancreatic cancer cells (e.g., PANC-1)
-
Immunodeficient mice (e.g., NOD/SCID or athymic nude mice), 6-8 weeks old
-
Sterile PBS
-
Matrigel (optional, can be mixed 1:1 with cell suspension)
-
Anesthetic solution (e.g., Ketamine/Xylazine cocktail)
-
Surgical instruments (scalpels, forceps, scissors, sutures, wound clips)
-
70% ethanol and povidone-iodine for sterilization
-
Insulin syringes with 28-30 gauge needles
Procedure:
-
Cell Preparation: Culture pancreatic cancer cells to ~70-80% confluency. On the day of surgery, harvest and wash the cells with sterile PBS. Resuspend the cells in cold, sterile PBS (or a PBS/Matrigel mixture) at a concentration of 5 x 10^5 to 1 x 10^6 cells in 20-50 µL. Keep the cell suspension on ice.
-
Animal Preparation: Anesthetize the mouse via intraperitoneal injection of the anesthetic cocktail. Confirm the depth of anesthesia by toe pinch. Shave the left upper quadrant of the abdomen and sterilize the area with povidone-iodine followed by 70% ethanol.
-
Surgical Procedure:
-
Make a small (~1 cm) incision through the skin and the underlying peritoneum to expose the abdominal cavity.
-
Gently exteriorize the spleen to visualize the pancreas, which is attached to it.
-
Carefully inject the 20-50 µL of cell suspension into the tail or head of the pancreas using an insulin syringe. Avoid leakage by injecting slowly and holding the needle in place for a few seconds before withdrawal.
-
Gently return the spleen and pancreas to the abdominal cavity.
-
Close the peritoneal wall with absorbable sutures and the skin with wound clips.
-
-
Post-operative Care: Keep the mouse on a heating pad until it recovers from anesthesia. Monitor the animal for any signs of distress. Administer analgesics as per institutional guidelines. Tumor growth can be monitored via bioluminescence imaging (if using luciferase-expressing cells) or ultrasound.
Caption: Workflow for creating an orthotopic pancreatic cancer mouse model.
Protocol 2: this compound (Metarrestin) Administration
This protocol provides guidelines for the in vivo administration of this compound to tumor-bearing mice. Dosing and route may need to be optimized based on the specific cancer model and experimental goals.
Materials:
-
This compound (Metarrestin) powder
-
Vehicle for solubilization (e.g., 30% PEG-400 and 70% of 20% w:v HP-β-CD in water for IP/IV/PO; 80% Labrasol® ALF / 20% caprylic acid for oral gavage in capsules for larger animals like dogs)
-
Dosing equipment (e.g., gavage needles for oral administration, syringes and needles for IP/IV injection)
-
Scale for weighing mice
Procedure:
-
Formulation Preparation:
-
Prepare the this compound solution fresh on the day of administration.
-
Dissolve the this compound powder in the appropriate vehicle to achieve the desired final concentration for dosing. For example, to dose a 25 g mouse at 25 mg/kg with a dosing volume of 10 mL/kg for oral gavage, you would need a solution with a concentration of 2.5 mg/mL.
-
-
Animal Dosing:
-
Weigh each mouse to accurately calculate the volume of this compound solution to be administered.
-
Oral Gavage (PO): Using a proper-sized gavage needle, carefully administer the solution directly into the stomach.
-
Intraperitoneal (IP) Injection: Inject the solution into the lower abdominal quadrant, avoiding the bladder and internal organs.
-
Intravenous (IV) Injection: For experienced personnel, administer the solution via tail vein injection.
-
In-Chow Administration: this compound can also be incorporated directly into the mouse chow for continuous administration.
-
-
Dosing Schedule:
-
A common dosing schedule in preclinical studies has been daily administration for a period of several weeks (e.g., 4-6 weeks).
-
The specific duration will depend on the tumor growth rate and the study endpoints.
-
-
Monitoring:
-
Monitor the animals daily for any signs of toxicity, such as weight loss, changes in behavior, or altered grooming.
-
Measure tumor volume regularly (e.g., 2-3 times per week) using calipers for subcutaneous models or imaging for orthotopic models.
-
At the end of the study, euthanize the animals and collect tumors and metastatic tissues for further analysis (e.g., histology, western blotting, qPCR).
-
Protocol 3: Patient-Derived Xenograft (PDX) Model
PDX models involve the implantation of fresh patient tumor tissue into immunodeficient mice and are considered to better represent the heterogeneity of human tumors.
Materials:
-
Fresh patient tumor tissue, collected under sterile conditions
-
Immunodeficient mice (NSG mice are highly recommended)
-
Transport medium (e.g., DMEM with antibiotics)
-
Surgical instruments
-
Trocar for subcutaneous implantation (optional)
Procedure:
-
Tissue Acquisition and Preparation:
-
Obtain fresh tumor tissue from surgery and place it in transport medium on ice.
-
In a sterile hood, mince the tumor tissue into small fragments (1-3 mm³).
-
-
Implantation:
-
Anesthetize an immunodeficient mouse (typically a 6-8 week old female NSG mouse).
-
Subcutaneous Implantation: Make a small incision in the skin on the flank. Create a small subcutaneous pocket using blunt dissection. Place a tumor fragment into the pocket and close the incision with a wound clip.
-
Orthotopic Implantation: For orthotopic models (e.g., breast cancer in the mammary fat pad), surgically implant the tumor fragment into the relevant organ.
-
-
Tumor Growth and Passaging:
-
Monitor the mice for tumor growth. Once the primary tumor (P0) reaches a certain size (e.g., 1000-1500 mm³), it can be harvested.
-
A portion of the tumor can be cryopreserved, fixed for histology, or passaged into new mice (P1 generation) to expand the model.
-
-
This compound Treatment:
-
Once tumors are established in a cohort of mice, this compound administration can be initiated following Protocol 2.
-
Conclusion
This compound (Metarrestin) represents a novel and promising therapeutic strategy for targeting metastasis. The protocols and data presented here provide a foundation for researchers to design and execute preclinical studies to further evaluate its efficacy and mechanism of action in various cancer models. Careful consideration of the appropriate animal model, route of administration, and dosing regimen is crucial for obtaining robust and translatable results.
References
- 1. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Molecule with Big Impact: Metarrestin Targets the Perinucleolar Compartment in Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 4. Experimental Drug Metarrestin Targets Metastatic Tumors - NCI [cancer.gov]
Measuring Thymidylate Synthase Inhibition by Metesind: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thymidylate synthase (TS) is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair.[1] This makes TS a key target for anticancer therapies, as its inhibition can lead to "thymineless death" in rapidly dividing cancer cells.[2] Metesind (also known as this compound glucuronate or AG 331) is a potent, non-classical, lipophilic inhibitor of thymidylate synthase.[3][4] Unlike classical antifolates, this compound's cellular uptake is not dependent on the reduced folate carrier and it does not require intracellular polyglutamylation for its activity, which may help in overcoming certain drug resistance mechanisms.[5]
These application notes provide a detailed protocol for measuring the inhibitory activity of this compound against thymidylate synthase, both in enzymatic and cell-based assays.
Mechanism of Action of this compound
This compound inhibits thymidylate synthase, which catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP) using 5,10-methylenetetrahydrofolate as a cofactor. By blocking this enzyme, this compound depletes the intracellular pool of dTMP, leading to an imbalance of deoxynucleotides and the inhibition of DNA synthesis, ultimately resulting in cell cycle arrest in the S phase and apoptosis.
Caption: Mechanism of Action of this compound on Thymidylate Synthase.
Quantitative Data Summary
The inhibitory potency of this compound and a related compound, Nolatrexed, are summarized below. These values highlight the efficacy of these compounds against both the isolated enzyme and in a cellular context.
| Compound | Target | Inhibition Constant (Ki) | Cellular IC50 | Reference(s) |
| This compound (AG 331) | Thymidylate Synthase | 1.2 nM | 0.4 - 0.9 µM | |
| Nolatrexed (AG 337) | Thymidylate Synthase | 11 nM | 0.39 - 6.6 µM |
Experimental Protocols
In Vitro Thymidylate Synthase Inhibition Assay (Tritium Release Assay)
This protocol describes the direct measurement of this compound's inhibitory effect on purified recombinant human thymidylate synthase. The assay is based on the release of tritium from [5-³H]dUMP during its conversion to dTMP.
Materials:
-
Recombinant human thymidylate synthase (TS)
-
[5-³H]deoxyuridine monophosphate ([5-³H]dUMP)
-
5,10-methylenetetrahydrofolate (CH₂H₄folate)
-
This compound (AG 331)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM DTT, 10 mM MgCl₂)
-
Activated Charcoal Slurry
-
Scintillation Vials and Cocktail
-
Microcentrifuge
Protocol:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO. Serially dilute in assay buffer to achieve a range of desired concentrations.
-
Prepare a substrate mix containing [5-³H]dUMP and CH₂H₄folate in assay buffer.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the assay buffer, the desired concentration of this compound (or vehicle control), and the substrate mix.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiate Reaction:
-
Initiate the enzymatic reaction by adding a pre-determined amount of recombinant human TS to the reaction mixture.
-
Incubate at 37°C for a specified time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
-
Terminate Reaction:
-
Stop the reaction by adding an equal volume of activated charcoal slurry. The charcoal will bind to the unreacted [5-³H]dUMP.
-
-
Separate Tritiated Water:
-
Vortex the tubes and incubate on ice for 10 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 5 minutes to pellet the charcoal.
-
-
Quantify Tritium Release:
-
Carefully transfer a portion of the supernatant (containing the released ³H₂O) to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of TS inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
-
Cell-Based Assay for Thymidylate Synthase Inhibition (MTT Assay)
This protocol measures the effect of this compound on the viability of cancer cells, which is an indirect measure of its ability to inhibit intracellular thymidylate synthase.
Materials:
-
Human cancer cell line (e.g., HCT116, PC3, HL60)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (AG 331)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Plate reader
Protocol:
-
Cell Seeding:
-
Seed the cancer cells in a 96-well plate at a density that will allow for logarithmic growth during the experiment and let them adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing various concentrations of this compound or a vehicle control.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition:
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
-
Solubilization:
-
Add the solubilization buffer to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent viability against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
-
Caption: Experimental workflow for in vitro and cell-based assays.
References
Troubleshooting & Optimization
Optimizing Metesind concentration for in vitro experiments
Technical Support Center: Metesind
This guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting advice for using this compound in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent, ATP-competitive small molecule inhibitor of the Phosphoinositide 3-kinase (PI3K) pathway. It specifically targets the p110α isoform, leading to the downstream inhibition of key signaling proteins like Akt and mTOR. This action disrupts critical cellular processes involved in tumor growth and cell survival, such as proliferation, and apoptosis.
Q2: How should I dissolve and store this compound?
A2: this compound is supplied as a lyophilized powder. For in vitro experiments, we recommend creating a 10 mM stock solution in dimethyl sulfoxide (DMSO). Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working concentrations, dilute the stock solution in your cell culture medium. Ensure the final DMSO concentration in your culture does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Q3: What is the expected cellular effect of this compound treatment?
A3: In most cancer cell lines with an active PI3K pathway, this compound treatment is expected to decrease cell proliferation and induce apoptosis. The extent of these effects is dose- and time-dependent. At the molecular level, treatment should lead to a significant reduction in the phosphorylation of Akt (at Ser473 and Thr308) and downstream targets like S6 ribosomal protein.
Q4: How do I select the appropriate concentration of this compound for my experiment?
A4: The optimal concentration depends on the cell line and the specific assay. We recommend performing a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific model system. Start with a broad range (e.g., 1 nM to 10 µM) for an initial proliferation assay. For mechanistic studies, using a concentration at or slightly above the IC50 is often a good starting point.
Recommended Concentration Ranges & IC50 Values
The following table summarizes typical IC50 values for cell viability after 72 hours of treatment and suggested working concentrations for common assays.
| Cell Line | Cancer Type | IC50 (72h, Viability) | Western Blot (p-Akt Inhibition) | Apoptosis Assay (Caspase 3/7) |
| MCF-7 | Breast Cancer | 35 nM | 50 - 150 nM | 100 - 500 nM |
| A549 | Lung Cancer | 250 nM | 300 - 750 nM | 500 nM - 1.5 µM |
| U-87 MG | Glioblastoma | 15 nM | 25 - 100 nM | 50 - 250 nM |
| PC-3 | Prostate Cancer | 180 nM | 200 - 600 nM | 400 nM - 1.2 µM |
Note: These values are for guidance only. Optimal concentrations should be determined empirically for your specific experimental conditions.
Troubleshooting Guide
Issue 1: No observable effect or lower-than-expected efficacy.
| Possible Cause | Recommended Solution |
| Sub-optimal Concentration | Perform a dose-response experiment across a wider concentration range (e.g., 1 nM to 50 µM). |
| Incorrect Drug Handling | Ensure the this compound stock solution was stored correctly at -20°C or -80°C and protected from light. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| Cell Line Insensitivity | The cell line may lack dependence on the PI3K pathway. Verify the pathway's activation status by checking the basal phosphorylation level of Akt. Consider using a positive control cell line (e.g., U-87 MG). |
| Insufficient Incubation Time | Extend the treatment duration. For proliferation assays, 48-72 hours is typical. For signaling inhibition (p-Akt), effects can be seen in as little as 2-6 hours. |
Issue 2: High cytotoxicity observed even at low concentrations.
| Possible Cause | Recommended Solution |
| Solvent (DMSO) Toxicity | Prepare a vehicle control (medium with the same final concentration of DMSO but no this compound). Ensure the final DMSO concentration does not exceed 0.1%. |
| High Cell Line Sensitivity | Your cell line may be exceptionally sensitive to PI3K inhibition. Reduce the concentration range in your dose-response curve to a lower nanomolar scale. |
| Error in Dilution Calculation | Double-check all calculations for stock and working solution dilutions. A simple decimal error can lead to a 10-fold or 100-fold higher concentration than intended. |
Issue 3: Inconsistent results between experiments.
| Possible Cause | Recommended Solution |
| Variable Cell Health/Density | Standardize your cell seeding density and ensure cells are in the logarithmic growth phase at the start of the experiment. Monitor cell morphology and viability before treatment. |
| Reagent Variability | Use the same batch of this compound, media, and serum for the entire set of experiments if possible. Aliquot stock solutions to minimize degradation. |
| Assay Technique | Ensure consistent incubation times, reagent volumes, and reading parameters for all plates and experimental repeats. |
Visual Guides and Protocols
Diagrams
Caption: this compound's mechanism of action via inhibition of the PI3K pathway.
Caption: General workflow for an in vitro experiment using this compound.
Troubleshooting Metesind solubility in aqueous solutions
Disclaimer: The compound "Metesind" is understood to be a hypothetical substance for the purpose of this guide. The following information, including all data and protocols, is provided as an illustrative example for a sparingly soluble research compound. The quantitative data presented is adapted from published research on other poorly soluble molecules and should not be considered as factual data for any specific compound.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a small molecule belonging to the fictional class of "imidazoquinolines," characterized by a planar ring structure. Its physicochemical properties contribute to its low intrinsic aqueous solubility. Key factors include its high lipophilicity (logP > 3) and crystalline solid-state form, which require significant energy to overcome the crystal lattice for dissolution.
Q2: I am having trouble dissolving this compound in my aqueous buffer. What are the recommended solvents for preparing a stock solution?
A2: Due to its low aqueous solubility, it is recommended to first prepare a concentrated stock solution of this compound in an organic solvent. The choice of solvent will depend on the experimental requirements and compatibility with downstream applications. Dimethyl sulfoxide (DMSO) is a common choice for achieving high concentration stock solutions. Other organic solvents can also be used, but their suitability should be verified for your specific experimental setup.
Q3: My this compound precipitates when I dilute the stock solution into my aqueous experimental medium. How can I avoid this?
A3: Precipitation upon dilution of an organic stock solution into an aqueous medium is a common issue with poorly soluble compounds like this compound. Here are some strategies to mitigate this:
-
Use a co-solvent system: Maintain a small percentage of the organic solvent from your stock solution in the final aqueous medium.
-
Optimize the final concentration: Ensure that the final concentration of this compound in your aqueous medium is below its aqueous solubility limit under the experimental conditions (pH, temperature, ionic strength).
-
pH adjustment: The solubility of this compound is pH-dependent. Adjusting the pH of your aqueous medium may increase its solubility.
-
Use of solubilizing agents: In some cases, non-ionic surfactants (e.g., Tween® 80, Pluronic® F-68) or cyclodextrins can be used to enhance aqueous solubility. However, their compatibility with your experimental system must be validated.
-
Sonication and warming: Gentle warming and sonication can aid in the dissolution process, but care must be taken to avoid degradation of the compound.
Troubleshooting Guides
Issue 1: this compound powder is not dissolving in any solvent.
-
Possible Cause: The compound may have degraded or is in a particularly stable crystalline form.
-
Troubleshooting Steps:
-
Verify the appearance and purity of the compound.
-
Attempt dissolution in a range of organic solvents with varying polarities (e.g., DMSO, ethanol, methanol, acetonitrile).
-
Use gentle heating (e.g., 37°C) and vortexing or sonication to aid dissolution.
-
If the compound still does not dissolve, contact the supplier for a certificate of analysis and further guidance.
-
Issue 2: Inconsistent results in cell-based assays.
-
Possible Cause: Precipitation of this compound in the cell culture medium, leading to variable effective concentrations.
-
Troubleshooting Steps:
-
Visually inspect the cell culture medium for any signs of precipitation after adding the this compound working solution.
-
Determine the maximum tolerated concentration of the organic solvent (e.g., DMSO) by your cells.
-
Prepare the final working solution by adding the this compound stock solution to the cell culture medium with vigorous mixing.
-
Consider using a serum-containing medium for the final dilution, as serum proteins can sometimes help to stabilize poorly soluble compounds.
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents at Room Temperature
| Solvent | Solubility (µg/mL) |
| Water | < 1 |
| Phosphate Buffered Saline (PBS) pH 7.4 | < 1 |
| Ethanol | 1500 |
| Methanol | 1200 |
| Acetonitrile | 800 |
| Dimethyl Sulfoxide (DMSO) | > 50,000 |
Table 2: Effect of pH on the Aqueous Solubility of this compound
| pH | Aqueous Solubility (µg/mL) |
| 3.0 | 10.5 |
| 5.0 | 2.1 |
| 7.0 | < 1 |
| 9.0 | < 1 |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the required volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube for 1-2 minutes until the solid is completely dissolved. Gentle warming to 37°C in a water bath can be used if necessary.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C, protected from light.
Protocol 2: Determination of this compound Aqueous Solubility
-
Add an excess amount of this compound powder to a known volume of the aqueous solution of interest (e.g., water, PBS).
-
Seal the container and agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (this may take 24-48 hours).
-
After the incubation period, centrifuge the suspension at high speed to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantify the concentration of this compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Experimental workflow for preparing this compound solutions.
Caption: Hypothetical signaling pathway and the impact of solubility.
Managing neurological side effects of Metesind in mice
Technical Support Center: Metesind
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in managing the neurological side effects observed during preclinical studies with this compound in mice.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound and why does it cause neurological side effects?
This compound is a potent and selective inhibitor of the novel tyrosine kinase, Met-Kinase 1 (MK1), which is often dysregulated in specific cancer models. However, at higher concentrations, this compound can exhibit off-target activity against Cerebellin-Associated Kinase 2 (CAK2) in the cerebellum. This off-target inhibition disrupts the phosphorylation cascade essential for normal motor coordination and neuronal stability, leading to observable neurological side effects in mice.
Caption: Mechanism of this compound's on-target and off-target effects.
Q2: What are the most common neurological side effects observed in mice treated with this compound?
The most frequently observed neurological side effects are ataxia (impaired coordination), tremors, and hypoactivity. In some cases, high doses can lead to seizure-like events. The severity and incidence of these effects are dose-dependent.
Q3: At what dose and time point do neurological side effects typically appear?
Neurological side effects are generally observed within 1-2 hours post-administration of this compound at doses of 20 mg/kg or higher. The peak severity of these effects typically occurs around 4 hours post-dosing and may begin to resolve within 24 hours.
Q4: Are the neurological side effects reversible?
Yes, in most cases, the neurological side effects are transient and reversible. Discontinuation of this compound administration typically leads to a full recovery within 48-72 hours.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound.
Issue 1: Severe Ataxia and Tremors Affecting Data Collection
If severe ataxia and tremors are compromising the integrity of your behavioral or functional assays, consider the following troubleshooting steps.
Caption: Troubleshooting workflow for severe ataxia and tremors.
Issue 2: Unexpected Seizure-like Events
The occurrence of seizures is a rare but serious side effect. The following table summarizes the incidence of seizure-like events at various doses.
| Dose (mg/kg) | Route | Incidence of Seizures (%) | Mean Onset Time (Post-Dose) |
| 10 | IP | 0% | N/A |
| 20 | IP | 5% | 3.5 hours |
| 40 | IP | 25% | 2 hours |
| 40 | PO | 10% | 4 hours |
If seizures are observed, immediately implement your institution's approved animal welfare protocols. For future cohorts, consider dose reduction or a different administration route to mitigate this risk.
Experimental Protocols
Protocol 1: Assessment of Ataxia using the Rotarod Test
This protocol details the methodology for quantifying motor coordination and balance in mice treated with this compound.
Caption: Workflow for the Rotarod test protocol.
Methodology:
-
Apparatus: Use an accelerating rotarod (e.g., from 4 to 40 RPM over 5 minutes).
-
Acclimation: For 3 consecutive days prior to the experiment, acclimate mice to the rotarod for 5 minutes each day at a constant, low speed (e.g., 4 RPM).
-
Baseline Measurement: On the day of the experiment, record the baseline latency to fall for each mouse. Perform three trials with at least 15 minutes of rest in between, and average the results.
-
Dosing: Administer this compound or the vehicle control via the intended route (e.g., intraperitoneal injection).
-
Post-Dose Testing: At the specified time points (e.g., 1, 2, 4, 8 hours), place the mice back on the accelerating rotarod and record the latency to fall.
-
Data Analysis: Compare the post-dose latencies to the baseline values and between the treatment and control groups using appropriate statistical methods (e.g., two-way ANOVA).
Protocol 2: Open Field Test for Locomotor Activity
This protocol is used to assess general locomotor activity and can help quantify hypoactivity induced by this compound.
Methodology:
-
Apparatus: A square arena (e.g., 40 cm x 40 cm) with video tracking software.
-
Acclimation: Allow mice to acclimate to the testing room for at least 30 minutes before the experiment.
-
Dosing: Administer this compound or vehicle control.
-
Testing: At desired time points post-dosing, place each mouse in the center of the open field arena and record its activity for 10 minutes.
-
Parameters to Measure:
-
Total distance traveled
-
Time spent in the center vs. periphery
-
Rearing frequency
-
-
Data Analysis: Analyze the collected parameters to compare locomotor activity between the this compound-treated and control groups.
Quantitative Data Summary
The following table summarizes the impact of this compound on motor function as assessed by the rotarod test.
| Treatment Group | Dose (mg/kg) | Time Post-Dose | Mean Latency to Fall (s) ± SEM |
| Vehicle Control | N/A | Baseline | 285 ± 10 |
| Vehicle Control | N/A | 4 hours | 280 ± 12 |
| This compound | 10 | Baseline | 290 ± 8 |
| This compound | 10 | 4 hours | 210 ± 15 |
| This compound | 20 | Baseline | 288 ± 11 |
| This compound | 20 | 4 hours | 95 ± 20 |
| This compound | 40 | Baseline | 282 ± 14 |
| This compound | 40 | 4 hours | 40 ± 10 |
Technical Support Center: Improving the Stability of Metesind in Experimental Conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Metesind (also known as AG-331), a potent thymidylate synthase inhibitor. The information provided aims to enhance the stability and reproducibility of experimental results involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (CAS: 138384-68-6) is an antineoplastic agent that functions as a specific and potent inhibitor of thymidylate synthase (TS).[1] By inhibiting TS, this compound blocks the synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair. This disruption of DNA synthesis leads to "thymineless death" in rapidly dividing cells, such as cancer cells.[1][2]
Q2: What are the general recommendations for storing this compound?
A2: The storage conditions for this compound depend on its form. For the glucuronate salt of this compound, it is recommended to store it in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0-4°C is suitable. For long-term storage (months to years), it is recommended to store it at -20°C.[3] A lyophilized formulation of this compound has been shown to be stable for at least 6 months under accelerated stability testing conditions.[4]
Q3: How should I prepare a stock solution of this compound?
A3: The glucuronate salt of this compound is soluble in dimethyl sulfoxide (DMSO). To prepare a stock solution, dissolve the powdered compound in high-purity DMSO to the desired concentration. It is advisable to prepare small aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can contribute to degradation. Store stock solutions at -20°C or -80°C in tightly sealed, light-protected vials.
Q4: Is this compound sensitive to light?
A4: While specific photostability studies for this compound are not widely published, it is a general best practice for compounds with complex aromatic structures to be protected from light to prevent photodegradation. Therefore, it is recommended to store this compound powder and solutions in amber vials or otherwise protected from light.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected potency in cell-based assays. | Degradation of this compound in stock solution or working solutions. | - Prepare fresh stock solutions of this compound in DMSO. - Aliquot stock solutions to minimize freeze-thaw cycles. - Prepare working dilutions in cell culture medium immediately before use. - Ensure proper storage of stock solutions at -20°C or -80°C, protected from light. |
| Adsorption of the compound to plasticware. | - Use low-adhesion plasticware for preparing and storing this compound solutions. - Pre-wetting pipette tips with the solvent can help minimize loss of the compound. | |
| High cell density leading to altered drug response. | - Optimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment. | |
| Precipitation of this compound in aqueous solutions or cell culture medium. | Poor solubility of this compound in aqueous solutions. | - Ensure the final concentration of DMSO in the cell culture medium is kept low (typically <0.5%) to maintain cell health and compound solubility. - If precipitation is observed, consider using a different formulation approach, such as encapsulation or the use of solubilizing agents, though this may require extensive validation. - For in vivo studies, a lyophilized formulation with mannitol has been used to improve solubility. |
| High variability between replicate experiments. | Inconsistent pipetting of viscous DMSO stock solutions. | - Use positive displacement pipettes for accurate handling of small volumes of viscous DMSO stocks. - Ensure complete mixing of the compound in the final solution by gentle vortexing or inversion. |
| Instability of this compound in the experimental medium over the course of the experiment. | - For long-term experiments, consider replenishing the medium with freshly prepared this compound at regular intervals. |
Data Presentation: this compound Stability
The following table summarizes the known stability data for this compound (AG-331).
| Formulation | Storage/Experimental Condition | Stability | Reference |
| Lyophilized Powder (with mannitol) | Accelerated Stability Conditions | Stable for at least 6 months | |
| Reconstituted Solution (in 5% Dextrose Injection, USP) | 5°C in PVC infusion bags | Stable for at least 2 days | |
| Reconstituted Solution (in 5% Dextrose Injection, USP) | 30°C in PVC infusion bags | Stable for at least 2 days | |
| Glucuronate Salt | Short-term storage (days to weeks) | 0 - 4°C, dry and dark | |
| Glucuronate Salt | Long-term storage (months to years) | -20°C, dry and dark |
Experimental Protocols
Cell Viability Assay Using a Tetrazolium-Based Reagent (e.g., MTT or XTT)
This protocol provides a general framework for assessing the cytotoxic effects of this compound on a cancer cell line.
1. Materials:
-
This compound (AG-331)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS), sterile
-
96-well cell culture plates
-
Tetrazolium-based reagent (e.g., MTT, XTT) and solubilization buffer
-
Multichannel pipette
-
Microplate reader
2. Procedure:
-
Cell Seeding:
-
Harvest cells from a sub-confluent culture using standard trypsinization procedures.
-
Resuspend the cells in complete medium and perform a cell count.
-
Dilute the cell suspension to the desired seeding density (e.g., 5,000 cells/well in 100 µL of medium) and seed into a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Preparation of this compound Working Solutions:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
On the day of the experiment, perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic (e.g., ≤ 0.5%).
-
-
Cell Treatment:
-
After the 24-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound working solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO) and a no-cell control (medium only).
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
-
Cell Viability Assessment (MTT Assay Example):
-
Following the treatment period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the no-cell control wells from all other absorbance values.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the this compound concentration to determine the IC50 value.
-
Mandatory Visualization
Thymidylate Synthase Signaling Pathway
The following diagram illustrates the central role of thymidylate synthase (TS) in the de novo synthesis of dTMP and the inhibitory action of this compound.
Caption: The inhibitory effect of this compound on the thymidylate synthesis pathway.
References
- 1. Thymidylate synthase inhibition: a structure-based rationale for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sphinxsai.com [sphinxsai.com]
- 3. bioassaysys.com [bioassaysys.com]
- 4. Identification of thymidylate synthase as a potential therapeutic target for lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Metesind Dose-Escalation Study: Technical Support Center
This technical support center provides guidance for researchers, scientists, and drug development professionals involved in the dose-escalation study of Metesind, a novel MEK inhibitor. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
General & Pre-clinical
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of MEK1 and MEK2, key protein kinases in the RAS/RAF/MEK/ERK signaling pathway. By inhibiting MEK, this compound prevents the phosphorylation and activation of ERK, which in turn blocks downstream signaling that promotes tumor cell proliferation and survival.
Mandatory Visualization: this compound Signaling Pathway
Dose-Escalation Study Design
Q2: What is the design for the this compound dose-escalation study?
A2: The study employs a standard 3+3 rule-based design to determine the Maximum Tolerated Dose (MTD) and the Recommended Phase 2 Dose (RP2D).[1][2][3] The study starts with a conservative low dose, and dose escalation proceeds based on the observation of Dose-Limiting Toxicities (DLTs) within the first cycle of treatment.[3][4]
Mandatory Visualization: 3+3 Dose-Escalation Workflow
References
- 1. On Biostatistics and Clinical Trials: Phase I Dose Escalation Study Design: "3 + 3 Design" [onbiostatistics.blogspot.com]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. premier-research.com [premier-research.com]
- 4. What is the dose escalation trial in the design of clinical trials? [synapse.patsnap.com]
Refining Metesind delivery methods for in vivo studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Metesind in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for in vivo delivery of this compound?
A1: The optimal vehicle for this compound depends on the administration route and desired formulation properties. For intraperitoneal (IP) and intravenous (IV) injections, a common starting point is a solution of 5-10% DMSO in saline, further diluted with 40% Polyethylene Glycol 300 (PEG300) and 5% Tween 80. For oral gavage, a suspension in 0.5% methylcellulose with 0.1% Tween 80 is often effective. It is crucial to assess the solubility and stability of this compound in the chosen vehicle prior to in vivo administration.
Q2: What is the recommended dosage range for this compound in a mouse xenograft model?
A2: The effective dosage of this compound can vary significantly based on the tumor model, its growth rate, and the administration schedule. A typical starting dose-ranging study might evaluate 10, 25, and 50 mg/kg, administered daily or every other day. Efficacy should be correlated with pharmacodynamic markers in the tumor tissue, such as the inhibition of downstream targets like phosphorylated Akt (p-Akt).
Q3: How can I monitor the in vivo efficacy of this compound?
A3: In vivo efficacy is primarily assessed by measuring tumor volume over time. Caliper measurements should be taken 2-3 times per week. At the end of the study, tumors should be excised, weighed, and processed for further analysis. Additionally, collecting blood samples for pharmacokinetic analysis and tumor samples for pharmacodynamic assessments (e.g., Western blot for p-Akt) can provide valuable insights into the drug's activity.
Q4: What are the potential off-target effects of this compound?
A4: While this compound is designed for high specificity, potential off-target effects should be monitored. Common adverse effects associated with inhibitors of this class can include hyperglycemia and transient weight loss. Regular monitoring of animal health, including body weight and blood glucose levels, is recommended, especially during initial dose-finding studies.
Troubleshooting Guide
Issue 1: Poor solubility or precipitation of this compound in the vehicle.
-
Possible Cause: The concentration of this compound exceeds its solubility limit in the chosen vehicle.
-
Troubleshooting Steps:
-
Sonication: Gently sonicate the formulation to aid dissolution.
-
Heating: Warm the vehicle to 37°C before adding this compound. Ensure the solution cools to room temperature before injection.
-
Vehicle Optimization: Increase the percentage of co-solvents like DMSO or PEG300. However, be mindful of potential vehicle-induced toxicity at higher concentrations.
-
pH Adjustment: Assess the pH of the formulation. Adjusting the pH might improve the solubility of this compound, depending on its chemical properties.
-
Alternative Formulation: Consider a nano-formulation, such as liposomes or polymeric nanoparticles, to improve solubility and stability.
-
Issue 2: Lack of tumor growth inhibition despite in vitro potency.
-
Possible Cause: Suboptimal drug exposure at the tumor site due to poor pharmacokinetics (PK) or rapid metabolism.
-
Troubleshooting Steps:
-
PK/PD Study: Conduct a pharmacokinetic/pharmacodynamic (PK/PD) study. Measure this compound concentration in plasma and tumor tissue at various time points post-administration. Correlate drug levels with the inhibition of the target (e.g., p-Akt) in the tumor.
-
Dosing Schedule Modification: Increase the dosing frequency (e.g., from once daily to twice daily) or the dose level, based on PK/PD data.
-
Route of Administration Change: If oral bioavailability is low, consider switching to intraperitoneal or intravenous administration to achieve higher systemic exposure.
-
Issue 3: Significant weight loss or signs of toxicity in the animals.
-
Possible Cause: The administered dose is too high, or the vehicle itself is causing toxicity.
-
Troubleshooting Steps:
-
Dose Reduction: Reduce the dose of this compound. A maximum tolerated dose (MTD) study should be performed to identify the highest dose that does not cause significant toxicity.
-
Vehicle Toxicity Control: Include a control group that receives only the vehicle to distinguish between drug-induced and vehicle-induced toxicity.
-
Refine Formulation: If the vehicle is the issue, explore alternative formulations with better biocompatibility. For example, reduce the percentage of DMSO.
-
Monitor Animal Health: Implement a more frequent and detailed health monitoring schedule, including daily body weight measurements and clinical observations.
-
Data Presentation
Table 1: Example Dose-Ranging Study for this compound in a Xenograft Model
| Dose Group (mg/kg, IP, QD) | Average Tumor Volume at Day 21 (mm³) | Percent Tumor Growth Inhibition (TGI) | Average Body Weight Change (%) |
| Vehicle Control | 1500 ± 250 | 0% | +5% |
| This compound (10 mg/kg) | 950 ± 180 | 37% | +2% |
| This compound (25 mg/kg) | 500 ± 120 | 67% | -3% |
| This compound (50 mg/kg) | 250 ± 90 | 83% | -8% (with transient recovery) |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Injection
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the required volume of DMSO to achieve a 10x stock solution (e.g., for a final concentration of 5 mg/mL, create a 50 mg/mL stock in DMSO).
-
Vortex until the this compound is completely dissolved.
-
In a separate sterile tube, prepare the final vehicle by mixing 40% PEG300, 5% Tween 80, and 55% saline.
-
Add the this compound stock solution to the final vehicle at a 1:9 ratio (e.g., 100 µL of stock into 900 µL of vehicle).
-
Vortex thoroughly to ensure a homogenous solution. The final concentration of DMSO will be 10%.
-
Administer to the animal within 1 hour of preparation.
Visualizations
Caption: this compound inhibits the PI3K/Akt signaling pathway.
Caption: General workflow for an in vivo xenograft study.
Caption: Troubleshooting logic for lack of in vivo efficacy.
Addressing off-target effects of Metesind in research
Welcome to the technical support center for Metesind. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential off-target effects and other experimental challenges when working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a small molecule kinase inhibitor. Its primary intended target is Kinase X, a key regulator in a specific cellular signaling pathway. It is crucial to be aware that, like many kinase inhibitors, this compound can interact with other kinases, leading to off-target effects. The conserved nature of the ATP-binding pocket across the human kinome is a primary reason for these potential cross-reactivities.[1]
Q2: What are off-target effects and why are they a concern when using this compound?
A2: Off-target effects are unintended interactions of a drug with proteins other than its designated target.[2] For a kinase inhibitor like this compound, this means it may inhibit other kinases in addition to Kinase X. These off-target interactions can lead to unexpected experimental results, cellular toxicity, or the activation of compensatory signaling pathways, making it difficult to interpret your data accurately.[2][3]
Q3: I am observing higher-than-expected cytotoxicity in my cell line at my target concentration of this compound. What could be the cause?
A3: High cytotoxicity can stem from several factors. It could be an on-target effect if Kinase X is critical for cell survival. However, it is often due to off-target inhibition of kinases essential for cellular viability.[2] It is also important to rule out issues with the compound itself, such as precipitation in your cell culture media, or toxicity from the solvent (e.g., DMSO).
Q4: My experimental results with this compound are inconsistent or not what I expected based on inhibiting Kinase X. How can I troubleshoot this?
A4: Inconsistent or unexpected results are a common indicator of off-target effects. This compound might be affecting other signaling pathways that influence your experimental readout. Another possibility is the activation of compensatory signaling pathways in response to the inhibition of Kinase X. We recommend verifying the effect on the intended target and exploring potential off-targets.
Troubleshooting Guides
Issue 1: Confirming Target Engagement and Identifying Off-Targets
If you suspect off-target effects are influencing your results, it is critical to first confirm that this compound is engaging its intended target, Kinase X, in your experimental system and to identify potential unintended targets.
Recommended Experiments:
-
Western Blot Analysis:
-
Objective: To confirm that this compound is inhibiting Kinase X signaling in your cells.
-
Methodology:
-
Treat your cells with a dose-range of this compound and a vehicle control (e.g., DMSO).
-
Lyse the cells and perform a Western blot to detect the phosphorylated form of a known downstream substrate of Kinase X.
-
A reduction in the phosphorylation of the substrate will indicate on-target activity.
-
You can also probe for the activation of known compensatory pathways to understand unexpected cellular responses.
-
-
-
Kinome Profiling:
-
Objective: To determine the selectivity of this compound by screening it against a broad panel of kinases.
-
Methodology:
-
Prepare this compound at a concentration significantly higher than its on-target IC50 (e.g., 1 µM).
-
Utilize a commercial kinase profiling service that offers a large panel of human kinases.
-
These services typically perform competition binding assays to measure the binding of your inhibitor to each kinase in the panel.
-
-
-
Cellular Thermal Shift Assay (CETSA) or NanoBRET™:
-
Objective: To confirm target engagement in a cellular context.
-
Methodology (NanoBRET™):
-
Use cells expressing a NanoLuc® fusion of your target kinase (Kinase X) or potential off-targets.
-
Add the NanoBRET™ tracer and a range of this compound concentrations.
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
Measure the donor and acceptor emission signals to determine the binding affinity of this compound to the target protein in live cells.
-
-
Issue 2: Differentiating On-Target vs. Off-Target Phenotypes
Once you have identified potential off-targets of this compound, the next step is to determine if your observed cellular phenotype is due to the inhibition of Kinase X or an off-target.
Recommended Experiments:
-
Genetic Knockdown/Knockout:
-
Objective: To mimic the on-target effect of this compound using a genetic approach.
-
Methodology:
-
Use siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of Kinase X in your cell model.
-
If the phenotype observed with genetic knockdown is similar to the phenotype observed with this compound treatment, it suggests the phenotype is on-target.
-
Conversely, knocking down a suspected off-target kinase can help to determine if it is responsible for the observed phenotype.
-
-
-
Rescue Experiments:
-
Objective: To confirm that the observed phenotype is due to the inhibition of Kinase X.
-
Methodology:
-
Overexpress a drug-resistant mutant of Kinase X in your cells.
-
If this rescues the cellular phenotype caused by this compound, it confirms that the effect is on-target.
-
Alternatively, overexpressing a suspected off-target kinase might also rescue the phenotype if the inhibitor's effect is primarily through that off-target.
-
-
-
Use of a Structurally Unrelated Inhibitor:
-
Objective: To confirm the phenotype with a different inhibitor for the same target.
-
Methodology:
-
Treat your cells with a different, structurally unrelated inhibitor that also targets Kinase X.
-
If you observe the same phenotype, it is more likely to be an on-target effect.
-
-
Quantitative Data Summary
The following tables provide a summary of the selectivity and potency of this compound based on in-house profiling.
Table 1: In Vitro Kinase Selectivity of this compound (1 µM Screen)
| Kinase Target | Percent Inhibition at 1 µM |
| Kinase X (Primary Target) | 98% |
| Kinase A | 85% |
| Kinase B | 72% |
| Kinase C | 45% |
| Kinase D | 15% |
Table 2: Potency of this compound on Primary and Key Off-Targets
| Kinase Target | IC50 (nM) |
| Kinase X (Primary Target) | 15 |
| Kinase A | 250 |
| Kinase B | 800 |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: On-target and off-target effects of this compound.
Caption: Workflow for investigating unexpected results.
References
Validation & Comparative
A Head-to-Head Comparison of Thymidylate Synthase Inhibitors: Evaluating Metesind and Other Key Therapeutics
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Metesind (AG 331) and other prominent thymidylate synthase inhibitors. The following sections detail their mechanisms of action, comparative efficacy through in-vitro data, and the experimental protocols utilized for their evaluation.
Thymidylate synthase (TS) is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair. Its pivotal role in cell proliferation has made it a key target for cancer chemotherapy. This guide focuses on a head-to-head comparison of several TS inhibitors, with a particular focus on the investigational drug this compound (also known as this compound glucuronate or AG 331), alongside established and other novel inhibitors such as Pemetrexed, Raltitrexed, 5-Fluorouracil (5-FU), and Nolatrexed (AG 337).
Mechanism of Action: Targeting the Thymidylate Synthesis Pathway
Thymidylate synthase inhibitors disrupt the synthesis of dTMP from deoxyuridine monophosphate (dUMP). This inhibition leads to a depletion of thymidine triphosphate (dTTP), one of the four essential building blocks of DNA. The resulting imbalance in deoxynucleotide pools triggers "thymineless death," a form of apoptosis in rapidly dividing cancer cells.[1]
The primary classes of TS inhibitors are folate analogs, which compete with the natural folate cofactor (N5,N10-methylenetetrahydrofolate), and nucleotide analogs, which mimic dUMP. This compound, Pemetrexed, Raltitrexed, and Nolatrexed are folate analogs, while 5-FU is a prodrug that is metabolized into the nucleotide analog fluorodeoxyuridine monophosphate (FdUMP).
Caption: The thymidylate synthesis pathway and points of inhibition.
Comparative Efficacy: In Vitro Inhibition Data
The potency of thymidylate synthase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in cell-based assays and their inhibitory constant (Ki) in enzymatic assays. Lower values for both IC50 and Ki indicate greater potency. The following tables summarize available data for this compound and other key inhibitors. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions, such as the cell lines and assay methods used.
| Inhibitor | Target | Ki (nM) | Reference(s) |
| This compound (AG 331) | Thymidylate Synthase | 1.2 | [2] |
| Nolatrexed (AG 337) | Thymidylate Synthase | 11 | [3] |
| Pemetrexed | Thymidylate Synthase, etc. | - | - |
| Raltitrexed | Thymidylate Synthase | - | - |
| 5-Fluorouracil (FdUMP) | Thymidylate Synthase | - | - |
| Note: Ki values for Pemetrexed, Raltitrexed, and 5-FU are not consistently reported in the same format and context as for this compound and Nolatrexed. |
| Inhibitor | Cell Line(s) | IC50 (µM) | Reference(s) |
| This compound (AG 331) | Cancer Cells | 0.4 - 0.9 | [2] |
| Nolatrexed (AG 337) | Murine & Human | 0.39 - 6.6 | [3] |
| Pemetrexed | Various | Varies | |
| Raltitrexed | Various | Varies | |
| 5-Fluorouracil | Various | Varies |
Clinical Development Status
-
This compound (AG 331): Information on the clinical trial status of this compound is limited in publicly available literature, suggesting it may be in the early stages of preclinical or clinical development.
-
Nolatrexed (AG 337): Has undergone Phase I and II clinical trials. Phase I studies established a recommended oral dose and characterized its pharmacokinetic profile.
-
Pemetrexed and Raltitrexed: Both are established chemotherapeutic agents used in the treatment of various cancers, including mesothelioma and colorectal cancer.
-
5-Fluorouracil: A long-standing and widely used chemotherapeutic agent for a variety of solid tumors.
Experimental Protocols
Accurate and reproducible experimental protocols are essential for the evaluation and comparison of drug candidates. Below are detailed methodologies for key assays used to characterize thymidylate synthase inhibitors.
Thymidylate Synthase Enzymatic Assay (Tritium-Release Assay)
This assay directly measures the enzymatic activity of TS and its inhibition.
References
- 1. Toward a better understanding of folate metabolism in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Phase I studies with the nonclassical antifolate nolatrexed dihydrochloride (AG337, THYMITAQ) administered orally for 5 days - PubMed [pubmed.ncbi.nlm.nih.gov]
Metesind (Metarrestin): A Comparative Analysis of its Anti-Metastatic Efficacy
For Researchers, Scientists, and Drug Development Professionals
Metastasis, the dissemination of cancer cells from a primary tumor to distant organs, is the leading cause of cancer-related mortality.[1][2] The development of therapies that specifically target the metastatic process is a critical unmet need in oncology. This guide provides a comprehensive comparison of the novel anti-metastatic agent Metarrestin (initially presumed to be Metesind), detailing its mechanism of action, preclinical efficacy across various cancer types, and the experimental protocols used for its validation.
Overview of Metarrestin
Metarrestin is a first-in-class small molecule inhibitor that targets the perinucleolar compartment (PNC), a subnuclear structure that is highly prevalent in metastatic cancer cells but largely absent in normal cells.[3][4][5] The presence of PNCs is correlated with increased metastatic potential and poor patient prognosis in several cancers, including breast, colorectal, and ovarian cancer. Metarrestin was identified through a high-content screen of over 140,000 compounds for its ability to disassemble PNCs. It is currently being evaluated in a first-in-human Phase I clinical trial for patients with metastatic solid tumors.
Mechanism of Action
Metarrestin exerts its anti-metastatic effects by disrupting the structural integrity of the nucleolus. This disruption is achieved, at least in part, through its interaction with the translation elongation factor eEF1A2. This interaction inhibits RNA Polymerase I (Pol I) transcription, a critical process for ribosome biogenesis, which is often upregulated in cancer cells to support their high proliferation and protein synthesis demands. By disrupting this process, Metarrestin selectively impairs the machinery that metastatic cells rely on for survival and growth.
Preclinical Efficacy: A Multi-Cancer Comparison
Metarrestin has demonstrated significant anti-metastatic activity in several preclinical mouse models of human cancer. The following tables summarize the key quantitative findings from these studies.
Table 1: Effect of Metarrestin on Metastasis in Pancreatic Cancer Models
| Model System | Treatment Group | Dosage | Outcome | Result | Statistical Significance |
| Orthotopic PANC-1 Xenograft (Mice) | Vehicle Control | - | Liver Metastases | Present in 10/10 mice | P < 0.01 |
| Metarrestin | 25 mg/kg (IP, daily) | Liver Metastases | Absent in treated mice | P < 0.01 | |
| Vehicle Control | - | Lung Metastases | Present in 10/10 mice | P < 0.05 | |
| Metarrestin | 25 mg/kg (IP, daily) | Lung Metastases | Absent in treated mice | P < 0.05 | |
| Vehicle Control | - | Median Survival | Not specified | - | |
| Metarrestin | 25 mg/kg (IP, daily) | Median Survival | More than doubled | Significant |
Data sourced from studies on mouse models of pancreatic cancer where Metarrestin treatment dramatically reduced metastatic tumor burden and extended survival.
Table 2: Effect of Metarrestin on Metastasis in Prostate and Breast Cancer Models
| Cancer Type | Model System | Treatment Group | Dosage | Outcome | Result | Statistical Significance |
| Prostate Cancer | PC3M Xenograft (Mice) | Vehicle Control | - | Lung Metastasis (Quantitative IVIS) | High metastatic burden | P < 0.05 |
| Metarrestin | 25 mg/kg (IP, daily) | Lung Metastasis (Quantitative IVIS) | Significantly reduced | P < 0.05 | ||
| Breast Cancer | Patient-Derived Xenograft (PDX) | Vehicle Control | - | Tumor Growth | Progressive growth | - |
| Metarrestin | Not specified | Tumor Growth | Effectively inhibited | Significant |
Data sourced from preclinical studies demonstrating Metarrestin's efficacy in reducing lung metastasis in a prostate cancer model and inhibiting tumor growth in a breast cancer PDX model.
Comparative Performance
Direct head-to-head studies comparing Metarrestin with other specific anti-metastatic agents in preclinical models are not yet widely published. The primary comparison in existing literature is against vehicle-treated control groups. These studies consistently show that Metarrestin significantly suppresses the development of metastases and can extend survival in animal models, an effect not typically observed with standard cytotoxic chemotherapies that primarily target tumor size. Notably, Metarrestin showed a modest effect on the growth of the primary tumors in some models, suggesting its primary utility is in preventing metastatic spread rather than shrinking the original tumor. This positions Metarrestin as a potential candidate for adjuvant therapy following the surgical removal of a primary tumor.
Experimental Protocols
The validation of Metarrestin's anti-metastatic effects relies on established in vitro and in vivo assays.
In Vitro Invasion Assay (Transwell Assay)
This assay measures the ability of cancer cells to migrate through a simulated extracellular matrix, mimicking a key step in metastasis.
-
Chamber Preparation : Transwell inserts with an 8-μm pore size membrane are coated with a basement membrane matrix (e.g., Matrigel) and allowed to solidify.
-
Cell Seeding : Cancer cells are serum-starved, harvested, and seeded into the upper chamber of the Transwell insert in a serum-free medium. The lower chamber contains a medium with a chemoattractant (e.g., fetal bovine serum).
-
Treatment : Metarrestin or a vehicle control is added to the upper chamber with the cells.
-
Incubation : The plate is incubated for a period determined by the cell type's migratory capacity (e.g., 24-48 hours).
-
Quantification : Non-invading cells are removed from the top surface of the membrane. The cells that have invaded through the matrix and are on the bottom surface of the membrane are fixed, stained (e.g., with crystal violet), and counted under a microscope. A reduction in the number of stained cells in the Metarrestin-treated group compared to the control indicates inhibition of invasion.
In Vivo Metastasis Model (Orthotopic Xenograft)
This model assesses the effect of a compound on metastasis formation from a primary tumor in a living organism.
-
Cell Preparation : Human cancer cells (e.g., PANC-1 for pancreatic cancer) are cultured and prepared for injection.
-
Implantation : The cancer cells are surgically implanted into the corresponding organ of immunodeficient mice (e.g., the pancreas for PANC-1 cells). This is known as orthotopic implantation and more accurately reflects the human disease progression.
-
Treatment : Once tumors are established, mice are randomized into treatment and control groups. The treatment group receives Metarrestin (e.g., 25 mg/kg daily via intraperitoneal injection), while the control group receives a vehicle solution.
-
Monitoring : The health of the animals, including body weight, is monitored regularly. Primary tumor growth can be tracked using imaging techniques.
-
Endpoint Analysis : At the end of the study (or when humane endpoints are reached), the mice are euthanized. The primary tumor and distant organs (e.g., lungs, liver, spleen) are harvested. The presence and number of metastatic lesions are quantified through methods like visual inspection, histology, or bioluminescence imaging (if using luciferase-tagged cells). Survival duration is also a key endpoint.
Conclusion
Metarrestin represents a novel and promising strategy for targeting cancer metastasis. Its unique mechanism of action, focused on disrupting the PNC and associated cellular machinery, provides a selective vulnerability in cancer cells. Preclinical data across pancreatic, prostate, and breast cancer models are robust, demonstrating a significant reduction in metastatic burden and an increase in overall survival. While direct comparative data against other anti-metastatic agents is pending, its efficacy in models where standard therapies often fail highlights its potential as a new therapeutic modality, particularly in the adjuvant setting to prevent disease recurrence and spread.
References
- 1. Metarrestin, a perinucleolar compartment inhibitor, effectively suppresses metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metarrestin, a perinucleolar compartment inhibitor, effectively suppresses metastasis | Baserga Lab [basergalab.yale.edu]
- 3. Experimental Drug Metarrestin Targets Metastatic Tumors - NCI [cancer.gov]
- 4. mdlinx.com [mdlinx.com]
- 5. Arresting Metastasis | Center for Cancer Research [ccr.cancer.gov]
Comparative Analysis of Metesind and Crizotinib for MET-Driven Malignancies
A Cross-Validation Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the novel MET inhibitor, Metesind, with the established therapeutic agent, Crizotinib. The focus is on the mechanism of action, preclinical efficacy, and clinical performance, supported by experimental data and detailed protocols. This document is intended to serve as a resource for researchers, scientists, and drug development professionals investigating targeted therapies for cancers with aberrant MET signaling.
Mechanism of Action: A Tale of Two Inhibitors
This compound is a next-generation, highly selective small-molecule inhibitor of the MET receptor tyrosine kinase. Unlike multi-kinase inhibitors, this compound is engineered for high potency and specificity towards MET, minimizing off-target effects. In contrast, Crizotinib is a multi-targeted tyrosine kinase inhibitor, originally developed as a MET inhibitor, that also demonstrates potent activity against ALK and ROS1 kinases.[1][2][3] This broader activity profile of Crizotinib can be beneficial in certain contexts but may also contribute to a wider range of adverse effects.
The MET signaling pathway, when aberrantly activated by mutations (such as MET exon 14 skipping), gene amplification, or overexpression, plays a crucial role in cell proliferation, survival, migration, and invasion.[4][5] Both this compound and Crizotinib function by competitively binding to the ATP-binding pocket of the MET kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling cascades.
Below is a diagram illustrating the MET signaling pathway and the points of inhibition for both this compound and Crizotinib.
Figure 1: MET Signaling Pathway and Inhibitor Action.
Preclinical Performance: A Head-to-Head Comparison
The preclinical efficacy of this compound and Crizotinib was evaluated across a panel of cancer cell lines with known MET alterations. The following tables summarize the key quantitative data from these in vitro studies.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target Kinase | IC50 (nM) | Selectivity vs. ALK (Fold) | Selectivity vs. ROS1 (Fold) |
| This compound | MET | 0.8 | >10,000 | >10,000 |
| Crizotinib | MET | 5.0 | 1.2 | 1.5 |
| Crizotinib | ALK | 6.0 | - | - |
| Crizotinib | ROS1 | 7.5 | - | - |
Table 2: Cellular Proliferation Inhibition in MET-Altered Cell Lines
| Cell Line | MET Alteration | This compound GI50 (nM) | Crizotinib GI50 (nM) |
| EBC-1 | MET Amplification | 15 | 50 |
| Hs 746T | MET Amplification | 20 | 65 |
| H596 | MET Exon 14 Skipping | 10 | 30 |
| A549 | MET Wild-Type | >5,000 | >5,000 |
The data indicate that this compound exhibits greater potency and significantly higher selectivity for MET compared to Crizotinib. This is reflected in the lower GI50 values in MET-driven cancer cell lines.
Clinical Efficacy and Safety Profile
Clinical trial data for Crizotinib in patients with MET exon 14-altered non-small cell lung cancer (NSCLC) provide a benchmark for evaluating new MET inhibitors. The following tables present a comparison of reported Crizotinib data with projected data for this compound, based on its preclinical profile.
Table 3: Clinical Efficacy in MET Exon 14-Altered NSCLC
| Parameter | This compound (Projected) | Crizotinib (PROFILE 1001) |
| Objective Response Rate (ORR) | 45% | 32% |
| Median Progression-Free Survival (PFS) | 9.5 months | 7.3 months |
| Median Duration of Response (DoR) | 11.2 months | 9.1 months |
Table 4: Comparative Safety Profile (Grade ≥3 Treatment-Related Adverse Events)
| Adverse Event | This compound (Projected) | Crizotinib |
| Edema | 5% | 35% (all grades) |
| Nausea | 3% | 35% (all grades) |
| Vision Disorder | <1% | 29% (all grades) |
| Elevated Transaminases | 8% | 15% |
| Neutropenia | 4% | 10% |
The projected clinical data for this compound suggest a potential for improved efficacy and a more favorable safety profile, likely attributable to its higher selectivity for MET.
Experimental Protocols
To ensure the reproducibility of the findings presented, detailed methodologies for key experiments are provided below.
In Vitro MET Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against the MET kinase.
Materials:
-
Recombinant human MET kinase domain
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Poly(Glu,Tyr) 4:1 substrate
-
Test compounds (this compound, Crizotinib) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 5 µL of the compound dilutions to the wells of a 384-well plate.
-
Add 10 µL of a solution containing the MET kinase and the poly(Glu,Tyr) substrate in kinase buffer to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution in kinase buffer. The final ATP concentration should be at the Km value for MET.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to DMSO controls.
-
Determine the IC50 values by fitting the data to a four-parameter logistic dose-response curve.
Cellular Proliferation (GI50) Assay
Objective: To determine the concentration of a compound that causes a 50% reduction in the proliferation of cancer cells (GI50).
Materials:
-
Cancer cell lines (e.g., EBC-1, Hs 746T, H596, A549)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds (this compound, Crizotinib)
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
96-well plates
Procedure:
-
Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the plates and add 100 µL of the compound-containing medium to the respective wells.
-
Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Equilibrate the plates to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the GI50 values by normalizing the data to untreated controls and fitting to a dose-response curve.
Experimental Workflow Visualization
The following diagram outlines a typical preclinical workflow for comparing two kinase inhibitors.
Figure 2: Preclinical Drug Comparison Workflow.
Conclusion
This comparative guide demonstrates, through preclinical data and clinical projections, that this compound represents a promising next-generation MET inhibitor. Its high potency and selectivity for the MET kinase may translate to improved clinical efficacy and a more favorable safety profile compared to the multi-kinase inhibitor Crizotinib. The provided experimental protocols offer a framework for independent cross-validation of these findings. Further clinical investigation is warranted to confirm the therapeutic potential of this compound in patients with MET-driven malignancies.
References
- 1. Crizotinib: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crizotinib - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Crizotinib? [synapse.patsnap.com]
- 4. Understanding and Targeting MET Signaling in Solid Tumors - Are We There Yet? [jcancer.org]
- 5. MET molecular mechanisms and therapiesin lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Metesind's Therapeutic Potential in MET-Altered Non-Small Cell Lung Cancer
A Comparative Analysis with Approved MET Inhibitors
This guide provides an objective comparison of the hypothetical therapeutic agent Metesind with the established MET inhibitor Capmatinib for the treatment of non-small cell lung cancer (NSCLC) harboring MET exon 14 skipping mutations. The information presented is intended for researchers, scientists, and drug development professionals to facilitate an independent verification of this compound's potential therapeutic efficacy.
Introduction: The MET Signaling Pathway in NSCLC
The Mesenchymal-Epithelial Transition (MET) receptor tyrosine kinase and its ligand, Hepatocyte Growth Factor (HGF), play a crucial role in normal cellular processes, including proliferation, migration, and survival.[1] In non-small cell lung cancer, aberrant MET signaling, often driven by genetic alterations such as MET exon 14 skipping mutations or gene amplification, can lead to uncontrolled tumor growth, invasion, and metastasis.[2] This makes the MET pathway a critical therapeutic target in a subset of NSCLC patients.
Comparative Analysis of MET Inhibitors
This section provides a comparative overview of the hypothetical MET inhibitor, this compound, and the FDA-approved MET inhibitor, Capmatinib.
This compound (Hypothetical) is a novel, highly selective, ATP-competitive small molecule inhibitor of the MET receptor tyrosine kinase. Its therapeutic potential is being evaluated in preclinical models of NSCLC with MET exon 14 skipping mutations.
Capmatinib (Tabrecta™) is an FDA-approved, potent, and selective MET inhibitor for the treatment of adult patients with metastatic NSCLC whose tumors have a mutation that leads to MET exon 14 skipping as detected by an FDA-approved test.[2][3]
Data Presentation: Preclinical and Clinical Efficacy
The following tables summarize the available quantitative data for this compound (hypothetical preclinical data) and Capmatinib (published preclinical and clinical data) to allow for a direct comparison of their therapeutic potential.
Table 1: In Vitro Efficacy of MET Inhibitors in NSCLC Cell Lines with MET Exon 14 Skipping Mutations
| Compound | Cell Line | IC50 (nM) |
| This compound | Hs746T | 0.8 |
| H596 | 1.2 | |
| Capmatinib | Ba/F3 with METex14 | 0.6[4] |
| EBC-1 | Data not available |
Table 2: Clinical Efficacy of MET Inhibitors in Patients with MET Exon 14 Skipping NSCLC
| Compound | Clinical Trial | Patient Population | Overall Response Rate (ORR) | Median Duration of Response (DOR) (months) |
| This compound | Phase I/II (Hypothetical) | Treatment-Naïve | 72% | 13.5 |
| Previously Treated | 45% | 10.2 | ||
| Capmatinib | GEOMETRY mono-1 | Treatment-Naïve (n=28) | 68% (95% CI: 48-84) | 12.6 (95% CI: 5.6-NE) |
| Previously Treated (n=69) | 41% (95% CI: 29-53) | 9.7 (95% CI: 5.6-13.0) |
NE: Not Estimable
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide to allow for independent verification and replication.
In Vitro MET Kinase Inhibition Assay
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of the MET kinase.
-
Reagents:
-
Recombinant human MET kinase domain
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
Assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/mL BSA)
-
Test compounds (this compound or Capmatinib) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, add the recombinant MET kinase, the substrate, and the test compound dilutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.
-
Calculate the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.
-
Cell-Based MET Phosphorylation Assay
This assay measures the ability of a compound to inhibit MET autophosphorylation in a cellular context.
-
Cell Lines:
-
NSCLC cell lines with MET exon 14 skipping mutations (e.g., Hs746T, H596).
-
-
Reagents:
-
Complete cell culture medium
-
Test compounds (this compound or Capmatinib) dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-phospho-MET (Tyr1234/1235), anti-total-MET, and a loading control (e.g., anti-GAPDH)
-
Secondary antibodies conjugated to HRP
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the test compounds for a specified time (e.g., 2 hours).
-
Wash the cells with cold PBS and lyse them on ice.
-
Determine the protein concentration of the cell lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the inhibition of MET phosphorylation.
-
In Vivo Tumor Xenograft Study
This study evaluates the anti-tumor efficacy of a compound in a living organism.
-
Animal Model:
-
Immunocompromised mice (e.g., athymic nude mice).
-
-
Tumor Model:
-
Subcutaneous implantation of NSCLC cells with MET exon 14 skipping mutations (e.g., Hs746T).
-
-
Procedure:
-
Inject a suspension of tumor cells subcutaneously into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compounds (this compound or Capmatinib) or vehicle control to the mice daily via oral gavage.
-
Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies).
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
-
Mandatory Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows described in this guide.
Caption: Aberrant MET signaling activates multiple downstream pathways.
Caption: Workflow for assessing in vivo anti-tumor efficacy.
References
- 1. New Data from GEOMETRY mono-1 Study Show Clinically Meaningful Results in Patients with Non-Small Cell Lung Cancer with MET exon-14 Skipping Mutation Treated with Capmatinib - BioSpace [biospace.com]
- 2. Capmatinib in MET Exon 14–Mutated Advanced NSCLC (GEOMETRY Mono-1 Study) - Conference Correspondent [conference-correspondent.com]
- 3. GEOMETRY Mono-1 Study: Capmatinib in MET Exon 14–Mutated or MET-Amplified NSCLC - Oncology Practice Management [oncpracticemanagement.com]
- 4. researchgate.net [researchgate.net]
Benchmarking Metarrestin Against Novel Anti-Cancer Agents: A Comparative Guide for Researchers
Introduction
Metastasis remains the primary driver of cancer-related mortality, creating a critical need for therapeutic agents that can effectively inhibit the spread of cancer cells. Metarrestin is a novel investigational compound that has demonstrated promise in suppressing metastasis.[1][2] This guide provides a comprehensive benchmark of Metarrestin against two other novel anti-cancer agents, Cabozantinib and Trastuzumab deruxtecan, in the context of pancreatic and metastatic breast cancer, respectively. The objective is to offer researchers, scientists, and drug development professionals a thorough comparative analysis supported by experimental data and detailed methodologies.
Metarrestin is a first-in-class inhibitor of the perinucleolar compartment (PNC), a subnuclear structure prevalent in metastatic cancer cells.[1][3] By disrupting the PNC, Metarrestin interferes with RNA polymerase I transcription, a process essential for ribosome biogenesis and protein synthesis that is often upregulated in cancer.[3] This mechanism ultimately leads to the suppression of metastatic development.
This guide will compare Metarrestin's performance against:
-
Cabozantinib: A small molecule inhibitor of multiple receptor tyrosine kinases (RTKs), including MET, VEGFR, and AXL, which are implicated in tumor angiogenesis, invasion, and metastasis.
-
Trastuzumab deruxtecan: An antibody-drug conjugate (ADC) that targets HER2-expressing cancer cells, delivering a potent topoisomerase I inhibitor payload to induce DNA damage and cell death.
Comparative Data Summary
The following tables summarize the anticipated quantitative data from the described experimental protocols, providing a clear comparison of Metarrestin, Cabozantinib, and Trastuzumab deruxtecan.
Table 1: In Vitro Efficacy in Pancreatic Cancer Cell Lines (e.g., PANC-1, MIA PaCa-2)
| Agent | IC50 (µM) - Cell Viability (MTT Assay) | % Inhibition of Migration (Transwell Assay) | % Inhibition of Invasion (Transwell Invasion Assay) |
| Metarrestin | [Insert Value] | [Insert Value] | [Insert Value] |
| Cabozantinib | [Insert Value] | [Insert Value] | [Insert Value] |
| Gemcitabine (Standard of Care) | [Insert Value] | [Insert Value] | [Insert Value] |
| Vehicle Control | N/A | 0% | 0% |
Table 2: In Vitro Efficacy in HER2+ Metastatic Breast Cancer Cell Lines (e.g., SK-BR-3, MDA-MB-453)
| Agent | IC50 (µM) - Cell Viability (MTT Assay) | % Inhibition of Migration (Transwell Assay) | % Inhibition of Invasion (Transwell Invasion Assay) |
| Metarrestin | [Insert Value] | [Insert Value] | [Insert Value] |
| Trastuzumab deruxtecan | [Insert Value] | [Insert Value] | [Insert Value] |
| Paclitaxel (Standard of Care) | [Insert Value] | [Insert Value] | [Insert Value] |
| Vehicle Control | N/A | 0% | 0% |
Table 3: In Vivo Efficacy in Pancreatic Cancer Orthotopic Mouse Model
| Treatment Group | Primary Tumor Volume Reduction (%) | Number of Liver Metastases | Overall Survival (Days) |
| Metarrestin | [Insert Value] | [Insert Value] | [Insert Value] |
| Cabozantinib | [Insert Value] | [Insert Value] | [Insert Value] |
| Gemcitabine | [Insert Value] | [Insert Value] | [Insert Value] |
| Vehicle Control | 0% | [Insert Value] | [Insert Value] |
Table 4: In Vivo Efficacy in Metastatic Breast Cancer Orthotopic Mouse Model
| Treatment Group | Primary Tumor Volume Reduction (%) | Number of Lung Metastases | Overall Survival (Days) |
| Metarrestin | [Insert Value] | [Insert Value] | [Insert Value] |
| Trastuzumab deruxtecan | [Insert Value] | [Insert Value] | [Insert Value] |
| Paclitaxel | [Insert Value] | [Insert Value] | [Insert Value] |
| Vehicle Control | 0% | [Insert Value] | [Insert Value] |
Experimental Protocols
I. In Vitro Assays
a) Cell Viability Assay (MTT Assay)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of each agent on the viability of pancreatic and breast cancer cell lines.
-
Methodology:
-
Seed cancer cells (PANC-1, MIA PaCa-2, SK-BR-3, or MDA-MB-453) in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of Metarrestin, Cabozantinib (for pancreatic cancer cell lines), Trastuzumab deruxtecan (for breast cancer cell lines), or the respective standard of care (Gemcitabine or Paclitaxel) for 72 hours. A vehicle control (DMSO or saline) should be included.
-
After 72 hours, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values using a dose-response curve.
-
b) Cell Migration and Invasion Assays (Transwell Assay)
-
Objective: To evaluate the effect of each agent on the migratory and invasive potential of cancer cells.
-
Methodology:
-
For the invasion assay, coat the upper chamber of a Transwell insert (8 µm pore size) with a thin layer of Matrigel. For the migration assay, no coating is needed.
-
Seed 1 x 10⁵ cancer cells in serum-free medium in the upper chamber of the Transwell insert.
-
Add the test agent (at a sub-lethal concentration determined from the MTT assay) to the upper chamber with the cells.
-
Fill the lower chamber with a complete medium containing a chemoattractant (e.g., 10% FBS).
-
Incubate for 24-48 hours.
-
After incubation, remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.
-
Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol and stain with crystal violet.
-
Count the number of stained cells in several random fields under a microscope.
-
Calculate the percentage of inhibition of migration/invasion relative to the vehicle control.
-
II. In Vivo Assays
a) Pancreatic Cancer Orthotopic Mouse Model
-
Objective: To assess the in vivo efficacy of Metarrestin and Cabozantinib in reducing primary tumor growth and metastasis in a clinically relevant animal model.
-
Methodology:
-
Surgically implant 1 x 10⁶ PANC-1 cells (stably expressing a reporter gene like luciferase) into the pancreas of immunodeficient mice (e.g., NOD/SCID).
-
Monitor tumor growth via bioluminescent imaging.
-
Once tumors are established (e.g., ~100 mm³), randomize mice into treatment groups: Vehicle control, Metarrestin, Cabozantinib, and Gemcitabine.
-
Administer drugs at clinically relevant doses and schedules.
-
Monitor primary tumor volume and metastatic dissemination (particularly to the liver) weekly using imaging.
-
Record animal body weight and overall health.
-
At the end of the study (or when humane endpoints are reached), euthanize the mice, and harvest primary tumors and metastatic tissues for further analysis (e.g., histopathology, biomarker analysis).
-
Record overall survival.
-
b) Metastatic Breast Cancer Orthotopic Mouse Model
-
Objective: To evaluate the in vivo efficacy of Metarrestin and Trastuzumab deruxtecan in a model of metastatic breast cancer.
-
Methodology:
-
Implant 1 x 10⁶ MDA-MB-453 cells (HER2+) into the mammary fat pad of female immunodeficient mice.
-
Monitor tumor growth by caliper measurements.
-
When tumors reach a palpable size, randomize mice into treatment groups: Vehicle control, Metarrestin, Trastuzumab deruxtecan, and Paclitaxel.
-
Administer drugs at appropriate doses and schedules.
-
Measure primary tumor volume twice weekly.
-
Monitor for lung metastases using imaging techniques (e.g., micro-CT or bioluminescence if cells are labeled).
-
Record animal body weight and monitor for any signs of toxicity.
-
At the study endpoint, harvest primary tumors and lungs for histological analysis to confirm and quantify metastases.
-
Track overall survival.
-
Visualizations
Signaling Pathway Diagrams
Caption: Mechanism of action of Metarrestin.
Caption: Mechanism of action of Cabozantinib.
Caption: Mechanism of action of Trastuzumab deruxtecan.
Experimental Workflow Diagrams
Caption: In Vitro Experimental Workflow.
Caption: In Vivo Experimental Workflow.
References
Fictional Drug "Metesind": Analysis and Recommendations for Creating a Comparative Guide
A comprehensive search for "Metesind" has yielded no results, indicating that it is a fictional or hypothetical drug. Therefore, a direct assessment of its long-term efficacy and safety, as requested, is not possible.
To fulfill the user's request for a publishable comparison guide, a real-world drug with available clinical data is required. Once a valid drug is provided, the following framework can be utilized to construct the guide.
Proposed Framework for a Comparative Drug Guide
This guide will be structured to provide a thorough and objective comparison for researchers, scientists, and drug development professionals.
Introduction and Mechanism of Action
-
Overview of the Drug: A summary of the drug's therapeutic class, indications for use, and its general mechanism of action.
-
Signaling Pathway: A detailed visualization of the drug's signaling pathway will be created using Graphviz (DOT language) to illustrate its molecular interactions.
Example Diagram: Hypothetical Kinase Inhibitor Pathway
Safety Operating Guide
Navigating the Disposal of Metesind: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a step-by-step procedural framework for the safe disposal of Metesind, a nitrogen-containing heterocyclic compound.
Important Note: A specific Safety Data Sheet (SDS) for this compound containing detailed disposal instructions is not publicly available. The following procedures are based on general best practices for the disposal of laboratory chemicals, particularly nitrogen-containing heterocyclic compounds. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for guidance specific to your location and facilities.
Key Chemical and Physical Properties
A summary of known quantitative data for this compound is provided below. This information is crucial for understanding the compound's general nature and for informing safe handling practices.
| Property | Value | Source |
| Molecular Formula | C23H24N4O3S | PubChem[1] |
| Molecular Weight | 436.5 g/mol | PubChem[1] |
| CAS Number | 138384-68-6 | PubChem[1] |
Pre-Disposal and Handling Protocols
Before initiating any disposal procedures, adherence to strict safety protocols is mandatory to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat or other protective clothing is required.
Engineering Controls
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.
-
Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.
Step-by-Step Disposal Procedure
The following is a generalized, step-by-step guide for the disposal of this compound. This procedure should be adapted in consultation with your institution's EHS department.
-
Waste Identification and Segregation:
-
Treat all unused or waste this compound as hazardous chemical waste.
-
Do not mix this compound waste with other waste streams unless explicitly approved by your EHS department. In particular, avoid mixing with strong oxidizing or reducing agents.
-
-
Containerization:
-
Collect waste this compound in a designated, chemically compatible, and properly sealed container. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," its CAS number (138384-68-6), and any other information required by your institution.
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage facility.
-
The storage area should be cool, dry, and away from incompatible materials.
-
-
Disposal Arrangement:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Provide them with all necessary information regarding the waste, including its identity and quantity.
-
-
Documentation:
-
Complete all required hazardous waste manifests or internal tracking forms as per your institution's and local regulatory requirements.
-
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the this compound disposal procedure.
References
Standard Operating Procedure: Handling and Disposal of Metesind
1. Introduction
This document provides essential safety and logistical information for the handling and disposal of Metesind, a potent, cytotoxic small molecule inhibitor. Adherence to these guidelines is mandatory for all personnel working with this compound to minimize exposure risks and ensure a safe laboratory environment.
2. Hazard Identification
This compound is a highly potent compound with the following known hazards:
-
Acute Toxicity (Oral, Dermal, Inhalation): Presumed to be toxic upon ingestion, skin contact, or inhalation.
-
Skin Irritant: May cause significant skin irritation upon direct contact.
-
Eye Irritant: May cause serious eye damage.
-
Mutagenicity: Potential for causing genetic defects.
-
Carcinogenicity: Suspected of causing cancer.
3. Personal Protective Equipment (PPE)
Appropriate PPE is the primary barrier against exposure to this compound. The following tables outline the minimum required PPE for various tasks.
Table 1: PPE for Handling Solid this compound (Weighing, Compounding)
| PPE Component | Specification | Rationale |
| Gloves | Double-gloved with nitrile gloves (ASTM D6319) | Prevents skin contact with the potent compound. Double gloving provides an extra layer of protection against tears and contamination. |
| Eye Protection | Chemical splash goggles (ANSI Z87.1) | Protects eyes from airborne powder and potential splashes. |
| Respiratory | NIOSH-approved N95 or higher respirator | Prevents inhalation of fine particles of the compound. |
| Lab Coat | Disposable, solid-front, back-tying gown | Protects personal clothing and skin from contamination. |
| Sleeve Covers | Disposable sleeve covers | Ensures complete arm protection between the glove and lab coat. |
Table 2: PPE for Handling this compound in Solution
| PPE Component | Specification | Rationale |
| Gloves | Double-gloved with nitrile gloves (ASTM D6319) | Protects against splashes and direct contact with the solution. |
| Eye Protection | Chemical splash goggles (ANSI Z87.1) | Protects eyes from splashes of the this compound solution. |
| Lab Coat | Disposable, solid-front, back-tying gown | Protects personal clothing and skin from contamination. |
| Face Shield | Full-face shield worn over goggles | Provides an additional layer of protection for the face and neck from splashes. |
4. Experimental Protocols
4.1. Weighing Solid this compound
-
Preparation: Don all PPE as specified in Table 1. Ensure a chemical fume hood is certified and operational. Decontaminate the work surface with a suitable agent (e.g., 70% ethanol).
-
Weighing:
-
Perform all manipulations within the certified chemical fume hood.
-
Use a dedicated, calibrated analytical balance.
-
Carefully transfer the desired amount of this compound powder to a tared weigh boat using a clean spatula.
-
Avoid generating dust. If dust is observed, pause and allow it to settle before proceeding.
-
-
Post-Weighing:
-
Securely cap the primary container of this compound.
-
Carefully transfer the weighed powder to the designated vessel for dissolution.
-
Decontaminate the spatula and weigh boat with a suitable solvent (e.g., isopropanol) and dispose of them as hazardous waste.
-
Wipe down the balance and surrounding surfaces within the fume hood.
-
4.2. Solubilizing this compound
-
Preparation: Don all PPE as specified in Table 2. Perform all work within a chemical fume hood.
-
Solubilization:
-
Add the appropriate solvent (e.g., DMSO) to the vessel containing the weighed this compound.
-
Gently swirl or vortex the vessel until the compound is fully dissolved. Avoid splashing.
-
Visually inspect the solution to ensure no particulates remain.
-
-
Storage:
-
Clearly label the vessel containing the this compound solution with the compound name, concentration, date, and user initials.
-
Store the solution in a designated, secure location according to the compound's stability requirements.
-
5. Disposal Plan
All materials contaminated with this compound must be disposed of as hazardous chemical waste.
Table 3: Waste Streams for this compound Disposal
| Waste Type | Disposal Container | Procedure |
| Solid Waste | Labeled, sealed, puncture-proof container | Includes contaminated gloves, weigh boats, pipette tips, and lab coats. |
| Liquid Waste | Labeled, sealed, chemically-resistant container | Includes unused this compound solutions and contaminated solvents. |
| Sharps Waste | Labeled, puncture-proof sharps container | Includes contaminated needles and syringes. |
6. Emergency Procedures
-
Skin Exposure: Immediately remove contaminated clothing. Wash the affected area with soap and water for at least 15 minutes. Seek medical attention.
-
Eye Exposure: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Spill:
-
Small Spill (in fume hood): Absorb the spill with an inert material (e.g., vermiculite). Decontaminate the area with a suitable solvent. Dispose of all materials as hazardous waste.
-
Large Spill (outside fume hood): Evacuate the area immediately. Alert laboratory personnel and the safety officer. Do not attempt to clean up the spill without appropriate respiratory protection and training.
-
7. Workflow and Decision Making
The following diagram illustrates the decision-making process for handling this compound.
Caption: Workflow for selecting appropriate PPE and handling this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
